Necrostatin 2 racemate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Necrostatin 2 racemate as a specific RIPK1 inhibitor
Comprehensive Technical Guide to a Specific RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Receptor-interacting protein kinase 1 (RIPK1) is a key upstream regulator of this pathway, making it a prime target for therapeutic intervention. Necrostatin-2 racemate (Nec-2r), also known as Nec-1s, is a potent and specific small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of Nec-2r, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.
Introduction
Necroptosis is a programmed form of cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation. Unlike apoptosis, necroptosis is independent of caspase activity. The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). Upon specific stimuli, such as tumor necrosis factor-alpha (TNFα), RIPK1 is activated and, in the absence of caspase-8 activity, forms a complex with RIPK3 called the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption.
Necrostatin-2 racemate has been identified as a stable and more specific derivative of Necrostatin-1. It effectively inhibits RIPK1 autophosphorylation, a critical step in the activation of the necroptotic pathway. A key advantage of Nec-2r is its lack of inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an off-target effect observed with Necrostatin-1. This specificity makes Nec-2r a valuable tool for studying RIPK1-mediated signaling and a promising candidate for therapeutic development.
Mechanism of Action
Necrostatin-2 racemate acts as a direct inhibitor of the kinase activity of RIPK1. By binding to the ATP-binding pocket of RIPK1, Nec-2r prevents its autophosphorylation, which is a prerequisite for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome. This inhibition effectively blocks the downstream signaling cascade that leads to MLKL phosphorylation, translocation, and ultimately, necroptotic cell death.
Quantitative Data
The efficacy of Necrostatin-2 racemate has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for Nec-2r.
Table 1: In Vitro Efficacy of Necrostatin-2 Racemate
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (RIPK1 Inhibition) | 206 nM | Jurkat (FADD-deficient) | ATP-based viability assay after 30 hours of TNFα stimulation.[1] |
| EC50 (Necroptosis Inhibition) | 50 nM | Jurkat (FADD-deficient) | Inhibition of necroptosis induced by TNFα.[2][3] |
Table 2: In Vivo Efficacy of Necrostatin-2 Racemate
| Animal Model | Dosing | Administration | Key Findings |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in female C57BL/6J WT mice | 0.6 mg/kg and 6 mg/kg | Intravenous (i.v.), once | Showed a protective effect at 6 mg/kg without a sensitizing effect.[4] |
Table 3: Selectivity Profile of Necrostatin-2 Racemate
| Target | Selectivity | Notes |
| RIPK1 | >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases.[1][5] | Lacks the IDO-targeting effect of Necrostatin-1.[1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Necrostatin-2 racemate.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Necrostatin-2 racemate (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of Necrostatin-2 racemate in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the RIPK1 enzyme solution to each well of the plate.
-
Add 5 µL of the test inhibitor solution (Nec-2r dilutions or vehicle control) to the respective wells.
-
Add 5 µL of the MBP substrate solution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Nec-2r compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay for Necroptosis Inhibition (ATP-Based)
This assay determines the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
FADD-deficient Jurkat T cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNFα
-
Necrostatin-2 racemate
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of Necrostatin-2 racemate in cell culture medium.
-
Add the desired concentrations of Nec-2r or vehicle control to the wells.
-
-
Induction of Necroptosis:
-
Add TNFα to the wells at a final concentration of 10 ng/mL to induce necroptosis.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-30 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the Nec-2r concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Staining for MLKL Translocation
This method visualizes the translocation of MLKL to the plasma membrane, a key event in the execution of necroptosis.
Materials:
-
Cells grown on coverslips (e.g., L929 or HT-29)
-
TNFα, Smac mimetic, and z-VAD-FMK (TSZ) to induce necroptosis
-
Necrostatin-2 racemate
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL or phospho-MLKL
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with Necrostatin-2 racemate or vehicle control for 1 hour.
-
Induce necroptosis by treating the cells with TSZ for the desired time (e.g., 4-8 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-MLKL antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate staining pattern at the plasma membrane, which will be absent in untreated cells or cells treated with Nec-2r.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the RIPK1 signaling pathway, the mechanism of action of Necrostatin-2 racemate, and a typical experimental workflow for its evaluation.
Caption: RIPK1 Signaling Pathway in Necroptosis.
Caption: Mechanism of Action of Necrostatin-2r.
Caption: Experimental Workflow for Nec-2r Evaluation.
Conclusion
Necrostatin-2 racemate is a highly specific and potent inhibitor of RIPK1 kinase activity, making it an invaluable tool for the study of necroptosis. Its favorable selectivity profile, lacking the off-target effects of its predecessor, Necrostatin-1, enhances its utility in both in vitro and in vivo research. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of RIPK1 in disease and to explore the therapeutic potential of its inhibition. The continued study of compounds like Nec-2r will undoubtedly deepen our understanding of regulated cell death and may lead to novel treatments for a range of debilitating diseases.
References
Topic: Advantages of Necrostatin-2 Racemate over Necrostatin-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Necrostatin-2 (Nec-1s) racemate in comparison to its predecessor, Necrostatin-1 (Nec-1), as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis. We will delve into the core advantages of Nec-1s, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to Necroptosis and RIPK1 Inhibition
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[1] Unlike apoptosis, it is a caspase-independent pathway. The core signaling cascade involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[2][3] This leads to the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis, which translocates to the plasma membrane and disrupts its integrity.[2][4]
Necrostatin-1 was a landmark discovery, identified as the first small-molecule inhibitor of RIPK1 kinase activity, thereby blocking necroptosis.[1][5] While instrumental as a research tool, Nec-1 possesses certain limitations. Necrostatin-2 racemate, also widely known as Necrostatin-1s (stable) or 7-Cl-O-Nec-1, was developed as a more robust analog with superior characteristics for both in vitro and in vivo applications.[6][7][8]
Core Advantages of Necrostatin-2 Racemate (Nec-1s)
Nec-1s offers several significant advantages over Nec-1, primarily revolving around its specificity, potency, and stability.
-
Enhanced Specificity: Necrostatin-1 exhibits a notable off-target effect by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[9] This can confound experimental results, particularly in immunology and cancer studies. Nec-1s was specifically designed to eliminate this activity and lacks the IDO-targeting effect, making it a more precise tool for studying RIPK1-mediated necroptosis.[6][7][8][10] Furthermore, Nec-1s is reported to be over 1000-fold more selective for RIPK1 than for any of the other 485 human kinases tested in panels.[6][7][8]
-
Greater Potency: Nec-1s demonstrates more potent inhibition of RIPK1 kinase activity and cellular necroptosis. This translates to lower effective concentrations required to achieve a biological effect, reducing the potential for off-target toxicities at higher doses.[9]
-
Improved Pharmacokinetics and Stability: As its name "Necrostatin-1 stable" implies, Nec-1s possesses superior metabolic stability and pharmacokinetic properties compared to Nec-1.[6][9] This makes it a more reliable and suitable inhibitor for in vivo studies, where sustained target engagement is crucial.[6] Its improved profile allows for more consistent results in animal models of disease.[6]
-
Superior Safety Profile: The enhanced specificity and potency contribute to a better safety profile for Nec-1s, with reduced in vivo and in vitro toxicity compared to Nec-1.[6]
Quantitative Data Summary
The following table summarizes the key quantitative differences between Necrostatin-1 and Necrostatin-2 racemate. Values represent typical ranges reported in the literature.
| Parameter | Necrostatin-1 | Necrostatin-2 racemate (Nec-1s) | Key Advantage of Nec-1s |
| Primary Target | RIPK1 Kinase | RIPK1 Kinase | N/A |
| Off-Target Activity | Indoleamine 2,3-dioxygenase (IDO) | None reported | Higher Specificity |
| Cellular EC50 | ~200 - 500 nM | ~50 nM [11] | ~4-10x Higher Potency |
| Selectivity | Moderate | >1000-fold vs. 485 other kinases[6][7] | Greatly Improved Selectivity |
| In Vivo Suitability | Limited by stability/pharmacokinetics[9] | Superior stability and pharmacokinetics[6] | More Reliable for In Vivo Use |
Signaling Pathway Diagram
The diagram below illustrates the necroptosis signaling pathway, highlighting the central role of RIPK1 and the point of inhibition by Necrostatins.
Caption: Necroptosis pathway showing RIPK1 activation and inhibition by Necrostatins.
Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay directly measures the enzymatic activity of RIPK1 and its inhibition by compounds like Nec-1s.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against RIPK1.
Methodology:
-
Reagents & Materials: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, kinase assay buffer, test compounds (Nec-1, Nec-1s), and a detection kit (e.g., ADP-Glo™ Kinase Assay).[12][13]
-
Procedure: a. Prepare serial dilutions of Nec-1s and Nec-1 in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add RIPK1 enzyme and the test compound to the kinase assay buffer. Incubate for ~15-30 minutes at room temperature to allow for compound binding.[14] c. Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.[14] d. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature or 30°C. e. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.[15] The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls (no inhibitor = 0% inhibition; no enzyme = 100% inhibition). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from a necroptotic stimulus.
Objective: To determine the half-maximal effective concentration (EC50) of a compound in a cellular model of necroptosis.
Methodology:
-
Cell Line: Use a cell line susceptible to necroptosis, such as human HT-29 colon adenocarcinoma cells, murine L929 fibrosarcoma cells, or FADD-deficient Jurkat T-cells.[6]
-
Reagents & Materials: Selected cell line, culture medium, necroptosis stimulus cocktail (e.g., TNFα + SMAC mimetic + pan-caspase inhibitor z-VAD-FMK, often abbreviated as TSZ), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).[14][16]
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of Nec-1s or Nec-1 for 1-2 hours. c. Add the necroptosis-inducing stimulus cocktail (TSZ) to all wells except the untreated controls. d. Incubate the plate for a duration sufficient to induce cell death (typically 8-24 hours). e. Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's protocol. f. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability data, setting the untreated cells at 100% viability and the TSZ-treated cells (no inhibitor) at 0% viability. Plot the normalized percent viability against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for a cell-based necroptosis inhibition assay.
Conclusion for Drug Development Professionals
Necrostatin-2 racemate (Nec-1s) is a superior chemical probe compared to Necrostatin-1 for investigating the role of RIPK1-mediated necroptosis. Its enhanced potency, metabolic stability, and critically, its high specificity by avoiding off-target IDO inhibition, make it the preferred tool for generating clear and reliable data.[6][9] For researchers in drug development, the favorable pharmacokinetic and safety profiles of Nec-1s establish it as a much stronger foundation for designing and validating therapeutic strategies targeting necroptosis in a wide range of inflammatory and degenerative diseases.
References
- 1. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. bioradiations.com [bioradiations.com]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrostatin 2 racemate (Nec-1s) - LubioScience [shop.lubio.ch]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivochem.net [invivochem.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. jitc.bmj.com [jitc.bmj.com]
Necrostatin-2 Racemate: A Selective RIPK1 Inhibitor Devoid of IDO-Targeting Effects
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Necrostatin-2 racemate, a stable analog of Necrostatin-1, has emerged as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. Unlike its predecessor, Necrostatin-1, which exhibits off-target inhibition of Indoleamine 2,3-dioxygenase (IDO), Necrostatin-2 racemate is distinguished by its lack of activity against IDO. This high selectivity makes it a valuable tool for dissecting the specific roles of RIPK1 in various physiological and pathological processes, and a more refined candidate for therapeutic development targeting necroptosis without confounding immunomodulatory effects mediated by IDO inhibition. This guide provides an in-depth analysis of the data supporting this selectivity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Introduction
Necroptosis is a form of regulated necrosis that plays a critical role in various inflammatory diseases, neurodegenerative disorders, and cancer. A central player in the necroptotic pathway is RIPK1, a serine/threonine kinase. The discovery of Necrostatin-1 as a RIPK1 inhibitor was a significant milestone in the study of necroptosis. However, subsequent research revealed that Necrostatin-1 also inhibits IDO, an enzyme involved in tryptophan metabolism with profound immunomodulatory functions.[1] This off-target effect complicates the interpretation of studies using Necrostatin-1 and presents a potential liability for its therapeutic use.
Necrostatin-2 racemate (also known as Nec-1s) was developed as a more stable and specific alternative.[2] This document serves as a technical resource, summarizing the evidence for the lack of IDO-targeting by Necrostatin-2 racemate, providing detailed experimental methodologies, and illustrating the associated signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The selectivity of Necrostatin-2 racemate for RIPK1 over IDO is a key differentiator from Necrostatin-1. The following tables summarize the quantitative data on the inhibitory activities of these compounds.
| Compound | Target | Parameter | Value | Reference |
| Necrostatin-1 | RIPK1 | EC50 | 490 nM | [3] |
| Necrostatin-1 | IDO | IC50 | ~10 µM | [1] |
| Necrostatin-2 racemate (Nec-1s) | RIPK1 | EC50 | 50 nM | [4] |
| Necrostatin-2 racemate (Nec-1s) | IDO | % Inhibition | No significant inhibition | [2][5] |
Table 1: Comparative IC50/EC50 values for Necrostatin-1 and Necrostatin-2 racemate against RIPK1 and IDO.
| Compound | Concentration Tested Against IDO | Outcome | Reference |
| Necrostatin-2 racemate (Nec-1s) | 20 µM | No significant inhibition of IDO activity | [5] |
Table 2: Specific data demonstrating the lack of IDO inhibition by Necrostatin-2 racemate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
IDO Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds against the Indoleamine 2,3-dioxygenase enzyme.
Principle: The enzymatic activity of IDO is measured by quantifying the production of kynurenine from the substrate L-tryptophan. This can be achieved through High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods.
Materials:
-
Recombinant human IDO enzyme
-
L-tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (Necrostatin-1, Necrostatin-2 racemate) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection (spectrophotometric method)
-
HPLC system with a C18 column and UV detector (HPLC method)
Procedure (Spectrophotometric Method):
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and L-tryptophan.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (known IDO inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the recombinant IDO enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 492 nm.
-
Calculate the percentage of inhibition relative to the vehicle control.
RIPK1 Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the RIPK1 kinase.
Principle: The kinase activity of RIPK1 is measured by its ability to phosphorylate a substrate. This can be quantified using methods such as radioactive ATP incorporation, fluorescence polarization, or luminescence-based assays that measure ATP consumption.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or non-labeled for other assays)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (Necrostatin-1, Necrostatin-2 racemate) dissolved in a suitable solvent (e.g., DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for luminescence-based detection
Procedure (Luminescence-based Assay):
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant RIPK1 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the action of Necrostatin-2 racemate.
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of Necrostatin-2 racemate.
Caption: IDO-mediated tryptophan catabolism and the differential effects of Necrostatin-1 and Necrostatin-2 racemate.
Experimental Workflow
Caption: Experimental workflow for determining the selectivity of Necrostatin-2 racemate.
Conclusion
The available data unequivocally demonstrate that Necrostatin-2 racemate is a potent inhibitor of RIPK1 kinase activity with a negligible effect on the IDO enzyme. This specificity, in contrast to the dual activity of Necrostatin-1, makes Necrostatin-2 racemate a superior research tool for elucidating the precise functions of RIPK1 in cellular processes and disease models. For drug development professionals, the absence of IDO inhibition mitigates the risk of unintended immunomodulatory side effects, positioning Necrostatin-2 racemate and its derivatives as more promising candidates for therapeutic interventions targeting necroptosis-driven pathologies. The detailed protocols and visual aids provided in this guide are intended to support further research and development in this critical area.
References
- 1. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Applications of Necrostatin 2 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necrostatin 2 racemate, also known as Nec-1s or 7-Cl-O-Nec-1, is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis.[1][2][3][4][5][6] Necroptosis is a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Compared to its predecessor, Necrostatin-1, this compound offers superior stability and specificity, notably lacking the off-target effect on indoleamine 2,3-dioxygenase (IDO).[1][5][6] These characteristics make it a valuable tool for investigating the role of RIPK1-mediated necroptosis in both cell-based assays and animal models. This guide provides a comprehensive overview of the in vitro and in vivo applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound functions as a highly selective inhibitor of RIPK1, with over 1000-fold greater selectivity for RIPK1 than for other human kinases.[1][6] It exerts its inhibitory effect on the kinase activity of RIPK1, preventing its autophosphorylation, a key step in the initiation of the necroptotic cascade.[2][7] By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), thereby preventing the subsequent plasma membrane rupture and cell death.
Signaling Pathway
The process of TNFα-induced necroptosis is a well-characterized signaling cascade. The binding of TNFα to its receptor, TNFR1, initiates the formation of Complex I, which can lead to cell survival through NF-κB activation. However, under conditions where caspase-8 is inhibited, a switch to a pro-death signaling pathway occurs. Deubiquitinated RIPK1 dissociates from Complex I and, together with RIPK3 and MLKL, forms the necrosome (Complex IIb). Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL. The oligomerized MLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death. This compound specifically targets and inhibits the kinase activity of RIPK1, thereby preventing the downstream activation of RIPK3 and MLKL and halting the necroptotic process.
References
- 1. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury [app.jove.com]
- 4. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]
- 5. Establishment of a Mouse Abdominal Aortic Aneurysm Model and Histological Characteristics [slarc.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. Neonatal mouse model of hypoxia-ischemia (HI) [bio-protocol.org]
Necrostatin-2 Racemate in the Mitigation of TNF-Induced Systemic Inflammatory Response Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and therapeutic potential of Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1s (Nec-1s), in a preclinical model of Tumor Necrosis Factor (TNF)-induced Systemic Inflammatory Response Syndrome (SIRS). SIRS is a life-threatening condition characterized by a widespread inflammatory state, and TNF-α is a key cytokine implicated in its pathogenesis. Nec-2r, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising agent to counter the detrimental effects of TNF-induced necroptosis, a form of programmed necrosis.
Executive Summary
Necrostatin-2 racemate has demonstrated a significant protective effect in a mouse model of TNF-induced SIRS. Its mechanism of action is centered on the inhibition of RIPK1 kinase activity, a critical step in the necroptosis signaling cascade initiated by TNF-α. This intervention has been shown to improve survival rates and ameliorate hypothermia, key indicators of SIRS severity. This guide details the experimental protocols used to evaluate Nec-2r, presents the available quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Necrostatin-2 racemate in the TNF-induced SIRS model.
| Table 1: Effect of Necrostatin-2 Racemate on Survival in TNF-Induced SIRS | ||
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Vehicle (DMSO) + TNF | N/A | 0 |
| Necrostatin-2r + TNF | 0.6 | 0 |
| Necrostatin-2r + TNF | 6 | 100[1] |
| Data is derived from studies in Female C57BL/6J WT mice challenged with a lethal dose of murine TNF. |
| Table 2: Effect of Necrostatin-2 Racemate on Body Temperature in TNF-Induced SIRS | |||
| Treatment Group | Dosage (mg/kg) | Time Post-TNF Challenge (hours) | Rectal Temperature (°C, Mean ± SEM) |
| Vehicle (DMSO) + TNF | N/A | 4 | ~24.5 |
| Necrostatin-2r + TNF | 0.6 | 4 | ~23.0 |
| Necrostatin-2r + TNF | 6 | 4 | ~35.0[1] |
| Data is derived from studies in Female C57BL/6J WT mice. Baseline temperature is approximately 37°C. |
| Table 3: Effect of Necrostatin-2 Racemate on Inflammatory Cytokines in TNF-Induced SIRS | ||
| Cytokine | Treatment Group | Effect |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Necrostatin-2r + TNF | Specific quantitative data on the effect of Necrostatin-2 racemate on cytokine levels in the TNF-induced SIRS model is not readily available in the reviewed literature. However, studies with RIPK1 kinase-inactive mice, which mimic the action of Nec-2r, suggest that the initial cytokine induction is not prevented, but the sustained levels of cytokines may be reduced[2] |
| Further research is required to quantify the precise impact of Necrostatin-2 racemate on the cytokine storm characteristic of TNF-induced SIRS. |
Experimental Protocols
TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
This protocol outlines the in vivo induction of SIRS in mice using TNF-α, a standard and reproducible model for studying the pathophysiology of systemic inflammation and for evaluating potential therapeutic interventions.
-
Animal Model: Female C57BL/6J wild-type mice are typically used for this model.[1]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions.
-
Reagents:
-
Murine TNF-α (endotoxin-free)
-
Necrostatin-2 racemate (Nec-1s)
-
Vehicle (e.g., DMSO, followed by dilution in a suitable carrier like corn oil or saline)
-
-
Experimental Procedure:
-
Preparation of Necrostatin-2r: Nec-2r is dissolved in a vehicle to the desired stock concentration.
-
Administration of Necrostatin-2r: Mice are pre-treated with Nec-2r at specified doses (e.g., 0.6 mg/kg or 6 mg/kg) or the vehicle via intravenous (i.v.) injection.[1] The timing of pre-treatment is critical, often occurring shortly before the TNF-α challenge (e.g., 15-30 minutes).
-
Induction of SIRS: A lethal dose of murine TNF-α (e.g., 10-20 µg per mouse) is administered via intravenous injection.[1]
-
Monitoring:
-
Survival: Mice are monitored for survival over a defined period (e.g., 24-48 hours).
-
Body Temperature: Rectal temperature is measured at baseline and at regular intervals post-TNF-α challenge using a calibrated thermometer. A significant drop in body temperature (hypothermia) is a key indicator of SIRS severity.[1]
-
-
-
Endpoint: The primary endpoints are survival and changes in body temperature. Secondary endpoints can include the collection of blood and tissues for further analysis.
Measurement of Serum Cytokines
This protocol describes the quantification of inflammatory cytokines in serum samples collected from the experimental animals.
-
Sample Collection: At a predetermined time point after TNF-α challenge, blood is collected from the mice, typically via cardiac puncture under terminal anesthesia.
-
Serum Preparation: The collected blood is allowed to clot, and serum is separated by centrifugation.
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for quantifying specific cytokines. Commercially available ELISA kits for murine cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
Multiplex Bead-Based Immunoassays: These assays allow for the simultaneous quantification of multiple cytokines from a small sample volume, providing a broader profile of the inflammatory response.
-
Mandatory Visualizations
Signaling Pathway of TNF-Induced Necroptosis and Inhibition by Necrostatin-2 Racemate
Caption: TNF-α signaling can lead to survival, apoptosis, or necroptosis. Necrostatin-2r specifically inhibits RIPK1 kinase activity within the necrosome (Complex IIb), thereby blocking the necroptotic cell death pathway.
Experimental Workflow for Evaluating Necrostatin-2 Racemate in TNF-Induced SIRS
Caption: This workflow illustrates the key steps in the preclinical evaluation of Necrostatin-2 racemate for the treatment of TNF-induced SIRS, from animal preparation to data analysis.
Conclusion
Necrostatin-2 racemate demonstrates significant therapeutic potential in mitigating the lethal effects of TNF-induced SIRS in a preclinical mouse model. By specifically targeting RIPK1-mediated necroptosis, Nec-2r effectively improves survival and ameliorates disease severity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies for inflammatory conditions. Further investigation into the impact of Nec-2r on the broader inflammatory cytokine profile is warranted to fully elucidate its immunomodulatory effects.
References
Methodological & Application
Application Notes and Protocols for Necrostatin-2 Racemate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Necrostatin-2 racemate (also known as Nec-1s or 7-Cl-O-Nec-1) in cell culture experiments. Necrostatin-2 racemate is a stable, potent, and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] Unlike its predecessor, Necrostatin-1, this stable analog lacks off-target effects on Indoleamine 2,3-dioxygenase (IDO), making it a superior tool for studying necroptotic cell death.[1][3]
Necroptosis is a regulated form of necrosis that can be initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in specific cellular contexts, particularly when apoptosis is inhibited.[4][5][6] Necrostatin-2 racemate functions by preventing the autophosphorylation of RIPK1, a critical step in the formation of the necrosome complex and the subsequent execution of necroptotic cell death.[1][5][7] These protocols and data are intended for research use only.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Necrostatin-2 racemate based on published data.
| Parameter | Value | Cell Line / Conditions | Source |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | In vitro kinase assays | [6][8][9] |
| IC50 | 206 nM | Human Jurkat cells (FADD-deficient) treated with TNF-α | [1][8] |
| EC50 | 50 nM | FADD-deficient Jurkat T cells treated with TNF-α | [4][5][10] |
| Effective Concentration | 1 - 100 µM | Inhibition of RIPK1 autophosphorylation | [1] |
| 20 µM | Inhibition of TNF-α induced cleavage of cylindromatosis in MEFs (10 min incubation) | [3][8] | |
| 200 µM | Reduction of propidium iodide incorporation in edelfosine-treated U118 cells | [3][8] | |
| Solubility | ≥ 50 mg/mL in DMSO | Stock solution preparation | [1][4] |
| 20 mg/mL in DMSO | Stock solution preparation | [7] | |
| 14 mg/mL in DMF | Stock solution preparation | [7] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Long-term stability | [1][5] |
| Storage (Solvent) | -80°C for 1 year; -20°C for 6 months | Stock solution stability | [1][5] |
Experimental Protocols
Stock Solution Preparation
Proper preparation of the stock solution is critical for experimental consistency. Due to its high solubility in Dimethyl Sulfoxide (DMSO), it is the recommended solvent.
Materials:
-
Necrostatin-2 racemate powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the Necrostatin-2 racemate powder vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 50 mM stock solution, add 360.1 µL of DMSO for every 10 mg of Necrostatin-2 racemate powder (Molecular Weight: 277.71 g/mol ).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if needed.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1][5]
General Protocol for Necroptosis Inhibition in Cell Culture
This protocol provides a general workflow for using Necrostatin-2 racemate to inhibit induced necroptosis. Optimization of concentrations and incubation times for specific cell lines is recommended.
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
Necrostatin-2 racemate stock solution (e.g., 50 mM in DMSO)
-
Necroptosis-inducing agent (e.g., TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and sensitize cells to necroptosis
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere and recover overnight.
-
Pre-treatment: On the day of the experiment, dilute the Necrostatin-2 racemate stock solution to the desired final concentration in fresh cell culture medium. For example, to achieve a 20 µM final concentration from a 50 mM stock, perform a 1:2500 dilution.
-
Remove the old medium from the cells and replace it with the medium containing Necrostatin-2 racemate. For the vehicle control, add an equivalent volume of DMSO to the medium.
-
Incubate the cells with the inhibitor for 30-60 minutes. This pre-incubation period allows for sufficient uptake and target engagement.[11]
-
Necroptosis Induction: Add the necroptosis-inducing stimulus. A common method is to co-treat with TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[11]
-
Incubation: Incubate the cells for the desired period (e.g., 6-30 hours), depending on the cell type and experimental endpoint.[3][8]
-
Assessment: Analyze the cells using the desired method, such as a cell viability assay (e.g., CellTiter-Glo, LDH release assay), microscopy for morphological changes, or protein analysis.
Protocol: Confirmation of RIPK1 Inhibition via Western Blot
This assay confirms that Necrostatin-2 racemate is inhibiting its target, RIPK1, by preventing its autophosphorylation.
Procedure:
-
Follow the "General Protocol for Necroptosis Inhibition" (steps 1-6) using appropriate treatment groups:
-
Untreated Control
-
Vehicle + TNF-α/z-VAD-FMK
-
Necrostatin-2 racemate + TNF-α/z-VAD-FMK
-
-
After incubation, collect the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated RIPK1 (p-RIPK1 Ser166) and total RIPK1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: The band corresponding to p-RIPK1 should be prominent in the "Vehicle + TNF-α/z-VAD-FMK" group and significantly reduced or absent in the "Necrostatin-2 racemate + TNF-α/z-VAD-FMK" group, while total RIPK1 levels remain relatively constant across all groups.
Visualizations
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-2 racemate.
Caption: A typical experimental workflow for a necroptosis inhibition assay using Necrostatin-2 racemate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Necrostatin 2 racemate | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. invivochem.net [invivochem.net]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | RIP kinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Administration of Necrostatin-2 Racemate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1 stable (Nec-1s), is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3][4] Necroptosis is a form of regulated necrotic cell death implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[5][6][7][8] Unlike its predecessor Necrostatin-1, Nec-2r lacks off-target effects on indoleamine 2,3-dioxygenase (IDO), making it a more specific tool for in vivo studies.[6][9][10] These application notes provide a comprehensive overview of the in vivo administration of Nec-2r in mice, including established protocols, dosage information, and relevant biological pathways.
Quantitative Data Summary
The following table summarizes the reported in vivo administration protocols for Necrostatin-2 racemate in various mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Solvent | Reference |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 0.6 mg/kg or 6 mg/kg | Intravenous (i.v.) | Once | Not specified | [1][2] |
| Angiotensin II-induced Abdominal Aortic Aneurysm | 1.6 mg/kg/day | Not specified | Daily | Not specified | [11] |
| Lethal Irradiation Injury | 6 mg/kg/day | Not specified | Daily | Not specified | [11] |
| Dextran Sulfate Sodium (DSS)-induced Colitis | 4.5 mg/kg | Intraperitoneal (i.p.) | Twice daily | 10% DMSO | [12] |
Note: The selection of dosage, administration route, and vehicle should be optimized for the specific experimental model and research question.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Necrostatin-2 Racemate in a Mouse Model of DSS-Induced Colitis
This protocol is adapted from studies investigating the anti-inflammatory effects of RIPK1 inhibition in a chemically-induced model of colitis.[12]
1. Materials:
-
Necrostatin-2 racemate (Nec-2r) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline
-
Dextran Sulfate Sodium (DSS)
-
C57BL/6 mice (6-8 weeks old)
-
Standard laboratory equipment for animal handling and injections.
2. Drug Preparation:
-
Prepare a stock solution of Nec-2r in DMSO. For example, dissolve 10 mg of Nec-2r in 1 ml of DMSO to get a 10 mg/ml stock.
-
For a final injection volume of 200 µl and a dose of 4.5 mg/kg for a 25g mouse, the required amount of Nec-2r is 0.1125 mg.
-
On the day of injection, dilute the stock solution with sterile PBS or saline to achieve the final desired concentration in 10% DMSO. For example, to prepare a 1 ml injection solution for multiple mice, mix 100 µl of the 10 mg/ml stock solution with 900 µl of sterile PBS. This will result in a 1 mg/ml solution in 10% DMSO. Each 25g mouse would receive a 112.5 µl injection. Adjust volumes accordingly based on the number of animals and their weights.
-
The vehicle control group should receive an equivalent volume of 10% DMSO in PBS.
3. Animal Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis: Induce colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 days.
-
Nec-2r Administration:
-
Begin Nec-2r administration on the same day as DSS induction.
-
Administer 4.5 mg/kg of Nec-2r via intraperitoneal injection twice daily.
-
Continue the injections throughout the DSS administration period.
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding. The Disease Activity Index (DAI) is a commonly used scoring system.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine measurements (e.g., TNF-α, IL-6) by ELISA or qPCR.
Protocol 2: Intravenous Administration of Necrostatin-2 Racemate in a Mouse Model of TNF-induced SIRS
This protocol is based on studies evaluating the protective effects of Nec-2r in a model of systemic inflammation.[1][2]
1. Materials:
-
Necrostatin-2 racemate (Nec-2r)
-
Vehicle for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Recombinant murine Tumor Necrosis Factor-alpha (mTNF-α)
-
C57BL/6 mice
-
Equipment for intravenous injection (e.g., restrainer, insulin syringes).
2. Drug Preparation:
-
Prepare the Nec-2r solution in the chosen vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is clear and free of precipitation.
-
The final concentration should be calculated based on the desired dosage (e.g., 6 mg/kg) and a standard injection volume (e.g., 100-200 µl).
3. Animal Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Nec-2r Administration: Administer a single dose of 6 mg/kg Nec-2r via intravenous injection (e.g., into the tail vein).
-
SIRS Induction: Shortly after Nec-2r administration (e.g., 30 minutes to 1 hour), induce SIRS by injecting a lethal dose of mTNF-α.
-
Monitoring: Monitor the mice for signs of hypothermia and survival over a defined period (e.g., 24-48 hours).
-
Endpoint Analysis: The primary endpoint is typically survival. Blood samples can be collected for cytokine analysis.
Visualizations
Signaling Pathway
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-2 racemate on RIPK1.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with Necrostatin-2 racemate in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]
- 4. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]
- 5. apexbt.com [apexbt.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Necroptosis Assay Using Necrostatin-2 Racemate
These application notes provide a detailed protocol for inducing and quantifying necroptosis in vitro, and for validating the specific inhibition of this pathway using Necrostatin-2 racemate, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
Introduction to Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis.[1] It is characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and triggering a potent inflammatory response.[2][3] The core signaling pathway involves the sequential activation of RIPK1, RIPK3, and the mixed-lineage kinase domain-like protein (MLKL), which acts as the executioner of necroptosis.[4][5] Upon stimulation, such as by Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[6] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.[3][7]
Necrostatin-2 racemate (also known as Nec-1s) is a stable and highly specific inhibitor of the kinase activity of RIPK1.[8][9] It is a valuable tool for distinguishing necroptosis from other cell death pathways, such as apoptosis. By inhibiting RIPK1, Necrostatin-2 racemate blocks the formation of the necrosome and subsequent necroptotic cell death.[1][10]
Necroptosis Signaling Pathway
The diagram below illustrates the TNF-α induced necroptosis pathway, highlighting the key protein interactions and the inhibitory action of Necrostatin-2 racemate.
Caption: TNF-α induced necroptosis signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative information for Necrostatin-2 racemate and provide an example dataset from a typical necroptosis assay.
Table 1: Properties and Recommended Concentrations of Necrostatin-2 Racemate
| Property | Value | Reference(s) |
| Synonyms | Nec-1s, 7-Cl-O-Nec-1 | |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [11][12] |
| CAS Number | 852391-15-2 | [1][11] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [11] |
| Molecular Weight | 277.71 g/mol | [11] |
| EC₅₀ (Jurkat cells) | ~50 nM | [1][13][14] |
| IC₅₀ (Jurkat cells) | ~206 nM | [11] |
| Recommended Working Range | 1 µM - 50 µM | [8][11] |
Table 2: Example Results from a Cell Viability (ATP) Assay
| Treatment Group | Cell Viability (% of Untreated Control) | Standard Deviation |
| Untreated Control | 100% | ± 5.2% |
| TNF-α (30 ng/mL) + zVAD-FMK (20 µM) | 25% | ± 4.5% |
| TNF-α (30 ng/mL) + zVAD-FMK (20 µM) + Nec-2 (30 µM) | 95% | ± 6.1% |
| Necrostatin-2 racemate (30 µM) alone | 98% | ± 5.5% |
Experimental Workflow
The general workflow for conducting a necroptosis assay with Necrostatin-2 racemate is outlined below.
Caption: General experimental workflow for a necroptosis assay.
Detailed Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis
This protocol describes how to induce necroptosis in a susceptible cell line (e.g., murine L929 fibrosarcoma cells or human HT-29 colon adenocarcinoma cells) and test the inhibitory effect of Necrostatin-2 racemate.
Materials:
-
L929 or HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Necrostatin-2 racemate (Nec-2) stock solution (e.g., 10-30 mM in DMSO)
-
Human or Murine TNF-α (depending on cell line)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
Vehicle control (DMSO)
-
96-well plates (for viability/LDH assays) and 6-well plates (for Western blot)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For 96-well plates: Seed cells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
For 6-well plates: Seed cells at a density of 5 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 18-24 hours to reach 70-80% confluency.
-
-
Pre-treatment with Inhibitor:
-
Prepare serial dilutions of Necrostatin-2 racemate in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 30, 50 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest Nec-2 treatment group.
-
Remove the old medium from the cells and add the medium containing Nec-2 or vehicle.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and zVAD-FMK in culture medium. Final concentrations are typically 10-100 ng/mL for TNF-α and 20-50 µM for zVAD-FMK.
-
Add the necroptosis-inducing solution to the appropriate wells. Include control wells that receive only TNF-α, only zVAD-FMK, or neither.
-
The final treatment groups should include:
-
Untreated Control
-
Vehicle + TNF-α + zVAD-FMK (Positive Control for Necroptosis)
-
Nec-2 (various concentrations) + TNF-α + zVAD-FMK
-
Nec-2 alone (Toxicity Control)
-
-
-
Incubation:
-
Return the plates to the incubator and incubate for 6 to 24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Proceed to Quantification:
-
After incubation, proceed with the desired quantification method as described in Protocol 2.
-
Protocol 2: Quantification of Necroptotic Cell Death
Choose one or more of the following methods to quantify the extent of necroptosis. Measuring specific biomarkers like pMLKL is the most reliable way to confirm the pathway.[6]
A. Cell Viability Assessment (ATP-based Assay)
This method measures the level of ATP in metabolically active cells as an indicator of viability.
-
Equilibrate the 96-well plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add a volume of ATP assay reagent to each well equal to the volume of culture medium in the well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the untreated control wells.
B. Plasma Membrane Integrity Assessment (LDH Release Assay)
This method quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon membrane rupture.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well of the 96-well plate to a new, clear 96-well plate.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a provided lysis buffer).
C. Western Blot for Phosphorylated MLKL (pMLKL)
This is a highly specific method to confirm that cell death is occurring via the necroptotic pathway.[7]
-
Protein Lysate Preparation:
-
Aspirate the medium from the 6-well plates and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MLKL (e.g., anti-pMLKL Ser358) overnight at 4°C. Also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A significant increase in the pMLKL band in the necroptosis-induced group, which is reversed by Necrostatin-2 racemate, confirms RIPK1-dependent necroptosis.
-
References
- 1. invivochem.net [invivochem.net]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bioradiations.com [bioradiations.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Necrostatin 2 racemate (Nec-1s) - LubioScience [shop.lubio.ch]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | RIP kinase | TargetMol [targetmol.com]
- 13. This compound | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with Necrostatin-2 Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Necrostatin-2 racemate (also known as Nec-1s) for in vivo studies. This document includes a summary of dosages used in various animal models, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow. Necrostatin-2 racemate is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrotic cell death.[1][2] It is a stable analog of Necrostatin-1 and is noted for its suitability in in vivo applications due to its pharmacokinetic and pharmacodynamic properties.[2]
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of Necrostatin-2 racemate and the closely related Necrostatin-1 in various in vivo models. This information can serve as a starting point for designing new experimental protocols.
| Animal Model | Species | Disease/Injury Model | Compound | Dosage | Administration Route | Frequency/Duration | Reference |
| Mouse | C57BL/6J | Systemic Inflammatory Response Syndrome (SIRS) | Necrostatin-2 racemate | 0.6 mg/kg and 6 mg/kg | Intravenous (i.v.) | Single dose | [1] |
| Mouse | Not Specified | Abdominal Aortic Aneurysm (AAA) | (±)-Necrostatin-2 | 1.6 mg/kg/day | Not Specified | Daily | [3] |
| Mouse | Not Specified | Ischemic Stroke | Necrostatin 2 | Not Specified | Intravenous (i.v.) | Not Specified | [4] |
| Rat | Sprague-Dawley | Sciatic Nerve Crush Injury | Necrostatin-1 | 1.65 mg/kg | Intraperitoneal (i.p.) | Single dose, 15 min before injury | [5] |
| Rat | Not Specified | Subarachnoid Hemorrhage (SAH) | Necrostatin-1 | Not Specified | Not Specified | Not Specified | [6] |
| Mouse | Not Specified | Traumatic Brain Injury (TBI) | Necrostatin-1 | Not Specified | Intracerebroventricular | Pre-injury or 15 min post-injury | [7] |
Signaling Pathway of Necroptosis and Inhibition by Necrostatin-2 Racemate
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF). The core of the necroptosis signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[8][9][10][11][12] Under conditions where caspase-8 is inhibited, the binding of TNF-α to its receptor (TNFR1) leads to the formation of a signaling complex that includes RIPK1.[8][11] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[10][11] Subsequently, activated RIPK3 phosphorylates MLKL.[9][12] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[9][11] Necrostatin-2 racemate acts as a specific inhibitor of the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.
Experimental Protocols
Below are detailed protocols for the preparation and administration of Necrostatin-2 racemate for in vivo studies. These protocols are based on information from various sources and should be adapted to specific experimental needs.
Protocol 1: Intravenous (i.v.) Injection in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
This protocol is adapted from a study investigating the protective effects of Necrostatin-2 racemate in a mouse model of TNF-induced SIRS.[1]
1. Materials:
-
Necrostatin-2 racemate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
2. Preparation of Necrostatin-2 Racemate Formulation: A common formulation for intravenous injection is a solution containing DMSO, PEG300, Tween-80, and saline.
3. Animal Dosing: a. Use female C57BL/6J mice. b. Administer a single intravenous injection of the Necrostatin-2 racemate solution at a dosage of 0.6 mg/kg or 6 mg/kg. c. The control group should receive a vehicle injection of the same formulation without Necrostatin-2 racemate.
Protocol 2: Intraperitoneal (i.p.) Injection in a Rat Model of Neuropathic Pain
This protocol is based on a study using Necrostatin-1 in a rat model of sciatic nerve injury, which can be adapted for Necrostatin-2 racemate.[5]
1. Materials:
-
Necrostatin-2 racemate powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
2. Preparation of Necrostatin-2 Racemate Formulation: a. Dissolve Necrostatin-2 racemate in DMSO to create a stock solution. For a 1.65 mg/kg dose in a 200g rat (0.33 mg), you could dissolve 1 mg of Necrostatin-2 racemate in 50 µL of DMSO. b. Dilute the DMSO stock solution with sterile saline to the final desired concentration and volume for injection. For example, dilute the 50 µL of stock solution to a final volume of 1 mL with saline. c. Ensure the final solution is well-mixed.
3. Animal Dosing: a. Use adult male Sprague-Dawley rats. b. Administer a single intraperitoneal injection of the Necrostatin-2 racemate solution at a dosage of 1.65 mg/kg. c. The injection is typically given 15 minutes prior to the induction of the sciatic nerve crush injury. d. The control group should receive an equivalent volume of the vehicle (DMSO and saline).
Experimental Workflow for an In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of Necrostatin-2 racemate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. invivochem.net [invivochem.net]
- 5. Effect of necrostatin-1 on sciatic nerve crush injury in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 attenuates early brain injury after subarachnoid hemorrhage in rats by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application of Necrostatin-2 Racemate in Organoid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, providing three-dimensional (3D) in vitro models that closely recapitulate the architecture and function of native tissues. A significant challenge in maintaining long-term, viable organoid cultures is preventing cell death. Necroptosis, a form of regulated necrosis, is a key pathway implicated in cellular demise within these complex 3D structures. Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1S (Nec-1s), is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of the necroptosis pathway.[1][2][3] By blocking RIPK1 kinase activity, Nec-2r can effectively inhibit necroptotic cell death, thereby enhancing the viability and longevity of organoid cultures. This application note provides detailed protocols and data on the use of Nec-2r in organoid systems.
Mechanism of Action
Nec-2r is a stable analog of Necrostatin-1, engineered to exhibit greater specificity for RIPK1 while lacking the off-target effects on indoleamine-2,3-dioxygenase (IDO) associated with its predecessor.[1][2][4] Necroptosis is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), leading to the activation of RIPK1. Activated RIPK1, along with RIPK3, forms a functional complex known as the necrosome. This complex phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4] Nec-2r acts by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.[4]
Quantitative Data
The following table summarizes the effective concentrations of Necrostatin-2 racemate in various 2D cell culture models. Note: These concentrations serve as a starting point and should be optimized for specific organoid models and experimental conditions.
| Parameter | Cell Line | Treatment Conditions | Value | Reference |
| EC50 | FADD-deficient Jurkat T cells | TNF-α induced necroptosis | 50 nM | [5][6][7] |
| IC50 | Jurkat cells (FADD-deficient) | TNF-α induced necroptosis (30 hrs) | 0.206 µM | [1] |
| Effective Concentration | L929 cells | TNF-α induced necroptosis | 30 µM (complete protection) | [5] |
| Effective Concentration | U118 cells | Edelfosine-treated | 200 µM | [1] |
| Effective Concentration | Mouse Embryonic Fibroblasts (MEFs) | TNF-α induced cylindromatosis cleavage | 20 µM | [1] |
| Inhibition of RIPK1 Autophosphorylation | In vitro assay | 1 hour incubation | 1-100 µM (dose-dependent) | [2] |
Experimental Protocols
General Workflow for Necrostatin-2r Application in Organoid Culture
The following diagram outlines the general workflow for incorporating Nec-2r into an organoid culture experiment.
Detailed Methodologies
1. Preparation of Necrostatin-2r Stock Solution
-
Reconstitution: Nec-2r is typically supplied as a solid. It is highly soluble in DMSO (≥ 50 mg/mL).[8][9]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to a year.[2]
-
2. Organoid Culture and Treatment
This protocol provides a general guideline. Specifics will vary depending on the organoid type (e.g., intestinal, cerebral, tumor).[10][11][12][13]
-
Materials:
-
Mature organoid cultures
-
Organoid culture medium appropriate for the model
-
Necrostatin-2r stock solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture organoids to the desired stage of development according to your established protocol.
-
Prepare fresh organoid culture medium containing the desired final concentration of Nec-2r. It is crucial to perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal, non-toxic concentration for your specific organoid model.
-
To prepare the working solution, dilute the Nec-2r stock solution into the pre-warmed culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
Carefully remove the existing medium from the organoid culture plate.
-
Gently add the Nec-2r-containing medium or the vehicle control medium to the organoids.
-
Incubate the organoids under standard culture conditions (37°C, 5% CO2).[13]
-
The duration of treatment will depend on the experimental goals. For long-term culture, the medium containing Nec-2r should be refreshed according to the regular feeding schedule of the organoids (e.g., every 2-4 days).
-
3. Assessment of Necrostatin-2r Effects
The impact of Nec-2r on organoid cultures can be evaluated using various assays:
-
Viability Assays:
-
Live/Dead Staining: Use reagents like Calcein-AM (live cells, green fluorescence) and Propidium Iodide or Ethidium Homodimer-1 (dead cells, red fluorescence) to visualize cell viability within the organoids via confocal microscopy.
-
ATP-based Assays: Commercially available kits (e.g., CellTiter-Glo® 3D) can be used to quantify the total ATP content, which correlates with the number of viable cells in the culture.
-
-
Histological and Immunohistochemical Analysis:
-
Fix, embed, and section the organoids for H&E staining to assess morphology.
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) to detect markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and necroptosis (e.g., phosphorylated MLKL).
-
-
Functional Assays:
-
Depending on the organoid model, specific functional assays can be performed. For example, in intestinal organoids, barrier function can be assessed using FITC-dextran permeability assays. In cancer organoids, drug sensitivity assays can be conducted in the presence or absence of Nec-2r.[14]
-
Conclusion
Necrostatin-2 racemate is a valuable tool for enhancing the robustness and experimental window of organoid culture systems by specifically inhibiting necroptotic cell death. Its high potency and specificity for RIPK1 make it a superior alternative to less specific inhibitors. The protocols and data presented here provide a comprehensive guide for the successful application of Nec-2r in various organoid-based research, from developmental biology to disease modeling and therapeutic screening. Researchers should, however, empirically determine the optimal working concentrations and treatment conditions for their specific organoid models to achieve the most reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | CAS 852391-15-2 | Sun-shinechem [sun-shinechem.com]
- 8. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | Omnis Cellula [omniscellula.net]
- 9. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]
- 10. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for generating human cerebral organoids from two-dimensional cultures of pluripotent stem cells bypassing embryoid body aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for generating human cortical organoids enriched in outer radial glia by guided differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Measuring Cell Viability with Necrostatin-2 Racemate
Introduction
Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation and host defense. Unlike apoptosis, it is independent of caspase activity and is characterized by cell swelling and rupture of the plasma membrane. The signaling pathway is primarily mediated by a cascade involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase Domain-Like protein (MLKL).[1][2][3][4] Upon specific stimuli, such as TNF-α ligation to its receptor in the absence of active Caspase-8, RIPK1 and RIPK3 are activated and form a complex called the necrosome.[2][3] RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell death.[2][3]
Necrostatin-2 racemate (also known as Nec-1s) is a stable and highly specific inhibitor of RIPK1 kinase activity.[5][6][7] It is a more specific variant of Necrostatin-1, lacking the off-target effect on the enzyme indoleamine 2,3-dioxygenase (IDO).[5][6][7] By inhibiting the autophosphorylation and kinase activity of RIPK1, Necrostatin-2 racemate effectively blocks the formation of the necrosome and the downstream events of the necroptotic cascade.
These application notes provide a detailed overview and protocols for using Necrostatin-2 racemate to study necroptosis and quantify its inhibition by measuring cell viability. The provided methods are essential for researchers in basic science and drug development investigating the therapeutic potential of necroptosis inhibitors.
Necroptosis Signaling Pathway and Inhibition by Necrostatin-2
The diagram below illustrates the core necroptosis signaling cascade initiated by TNF-α. It highlights the critical role of RIPK1 kinase activity and the specific point of inhibition by Necrostatin-2 racemate.
Caption: Necroptosis pathway showing RIPK1 inhibition by Necrostatin-2.
Experimental Workflow for Assessing Necrostatin-2 Efficacy
A typical experiment to measure the protective effect of Necrostatin-2 racemate against induced necroptosis follows a straightforward workflow.
Caption: General workflow for a cell-based necroptosis inhibition assay.
Data Presentation: Sample Results
The efficacy of Necrostatin-2 racemate is typically determined by generating a dose-response curve. Below are examples of how data from LDH release and ATP-based assays can be structured.
Table 1: Dose-Response of Necrostatin-2 Racemate Measured by LDH Release Assay
| Necrostatin-2 (µM) | Absorbance (490nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.95 | 55.4% |
| 0.1 | 0.78 | 42.4% |
| 0.5 | 0.45 | 19.4% |
| 1.0 | 0.28 | 6.1% |
| 5.0 | 0.19 | 0.6% |
| 10.0 | 0.18 | 0.0% |
| Untreated Cells | 0.18 | 0.0% |
| Max Lysis Control | 1.57 | 100.0% |
Table 2: Dose-Response of Necrostatin-2 Racemate Measured by ATP-Based Assay
| Necrostatin-2 (µM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle Control) | 450,000 | 41.5% |
| 0.1 | 580,000 | 54.7% |
| 0.5 | 820,000 | 79.2% |
| 1.0 | 950,000 | 92.5% |
| 5.0 | 1,020,000 | 99.5% |
| 10.0 | 1,025,000 | 100.0% |
| Untreated Cells | 1,025,000 | 100.0% |
| No Cell Control | 500 | 0.0% |
Note: In FADD-deficient human Jurkat cells treated with TNF-α, an IC50 value of 0.206 µM has been reported for a Necrostatin-2 analogue using an ATP-based viability assay.[5][7]
Experimental Protocols
Two common methods to assess cell viability in the context of necroptosis are the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, and ATP-based assays, which measure metabolic activity.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necroptosis.[8] The amount of LDH activity in the supernatant is directly proportional to the number of lysed cells.[8] The assay measures LDH activity by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product, which can be quantified by absorbance.[8][9]
Materials:
-
Cells susceptible to necroptosis (e.g., L929, HT-29, FADD-deficient Jurkat)
-
96-well flat-bottom cell culture plates
-
Necrostatin-2 racemate (stock solution in DMSO)
-
Necroptosis inducers (e.g., TNF-α, z-VAD-FMK)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-520 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1–5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[9][10]
-
Compound Treatment: Pre-incubate cells with various concentrations of Necrostatin-2 racemate (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1-2 hours.
-
Setup Controls (in triplicate):
-
Induce Necroptosis: Add the necroptotic stimulus (e.g., TNF-α + z-VAD-FMK) to all wells except the Untreated and Maximum Release controls.
-
Incubation: Incubate the plate for the desired time (typically 6-24 hours) at 37°C.
-
Maximum Release Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the Maximum Release Control wells.[9]
-
Harvest Supernatant: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Mix gently by tapping and incubate for 10-30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[9]
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.[10]
Data Analysis:
-
Subtract the absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Untreated Control) / (Maximum Release Control - Untreated Control)] * 100
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This homogeneous "add-mix-measure" assay quantifies the number of viable cells by measuring ATP, an indicator of metabolic activity.[12] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[12][13]
Materials:
-
Cells susceptible to necroptosis
-
Opaque-walled 96-well plates (white or black, for luminescence)
-
Necrostatin-2 racemate (stock solution in DMSO)
-
Necroptosis inducers (e.g., TNF-α, z-VAD-FMK)
-
Commercially available ATP-based assay kit (e.g., Promega CellTiter-Glo®)
-
Orbital shaker
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][14]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium and incubate overnight.[15]
-
Compound Treatment: Pre-incubate cells with various concentrations of Necrostatin-2 racemate or vehicle (DMSO) for 1-2 hours.
-
Setup Controls (in triplicate):
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with vehicle and necroptotic stimuli.
-
Background Control: Wells with medium but no cells.
-
-
Induce Necroptosis: Add the necroptotic stimulus to all wells except the Untreated and Background controls.
-
Incubation: Incubate the plate for the desired time (typically 6-24 hours) at 37°C.
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Add 100 µL of the assay reagent to each well.[13]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Measure Luminescence: Record the luminescent signal using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the Background Control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Sample Value / Untreated Control Value) * 100
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Necrostatin Compounds
Welcome to the technical support center for researchers utilizing necrostatin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the off-target effects of these inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Necrostatin-1 (Nec-1)?
A1: The most well-documented off-target effect of Necrostatin-1 (Nec-1) is the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[1][2] Nec-1 is identical to a compound previously identified as an IDO inhibitor, methyl-thiohydantoin-tryptophan.[1][2] This off-target activity is important to consider in studies related to inflammation and immunology, as IDO inhibition can have significant biological effects independent of RIPK1 inhibition.[1] The inactive analog, Necrostatin-1i (Nec-1i), also inhibits IDO.[2][3]
Q2: How does Necrostatin-1s (Nec-1s) differ from Nec-1 in terms of specificity?
A2: Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a more stable and specific inhibitor of RIPK1 compared to Nec-1.[3] Crucially, Nec-1s does not inhibit IDO, making it a more suitable tool for specifically studying the role of RIPK1 kinase activity in necroptosis and other cellular processes.[3][4] It is reported to be over 1000-fold more selective for RIPK1 than for other human kinases.[3]
Q3: Can necrostatins affect other forms of cell death besides necroptosis?
A3: Yes, necrostatins, particularly Nec-1, have been shown to influence other cell death pathways:
-
Ferroptosis: Nec-1 can prevent ferroptosis, a form of iron-dependent cell death, through a mechanism that is independent of both RIPK1 and IDO inhibition.[2][5] This suggests that Nec-1 possesses antioxidant properties.[5] Notably, other RIPK1 inhibitors like Nec-1s did not show the same protective effect against ferroptosis.[2][5]
-
Apoptosis: The effect of Nec-1 on apoptosis is context-dependent. Since RIPK1 kinase activity can also contribute to apoptosis (a process sometimes called RIPK1-dependent apoptosis or RDA), Nec-1 can inhibit this form of cell death.[1] However, in some cellular contexts, inhibiting necroptosis with Nec-1 can lead to a switch to apoptosis.[1]
Q4: Are there any other known off-target effects of necrostatins?
A4: Recent studies have identified NAD(P)H: quinone oxidoreductase 1 (NQO1) as a potential off-target of both Nec-1 and Nec-1s.[6] This interaction could be relevant in studies where cellular redox status is a key factor. Additionally, Nec-1 has been reported to affect mitochondrial morphology and impair mitophagy (the clearance of damaged mitochondria).[3]
Q5: Why is Necrostatin-1i (Nec-1i) not always a reliable negative control?
A5: Necrostatin-1i (Nec-1i) is often used as a negative control because it is significantly less potent at inhibiting RIPK1 kinase activity in vitro (over 100-fold less effective than Nec-1).[3][4][7] However, it is not truly inactive. Nec-1i still inhibits IDO, similar to Nec-1.[3][4] Furthermore, in cellular assays and in vivo, the potency difference between Nec-1 and Nec-1i can be much less pronounced (only about 10-fold in some mouse necroptosis assays), and at high concentrations, they can be equipotent in preventing TNF-induced mortality.[3][4] This makes Nec-1i an unsuitable negative control in many experimental settings.[3]
Troubleshooting Guides
Issue 1: I am observing a protective effect with Nec-1, but RIPK1 knockdown/knockout does not produce the same result.
-
Possible Cause 1: IDO Inhibition. Your experimental system may be sensitive to the inhibition of IDO by Nec-1. The observed effect might be due to the immunomodulatory consequences of IDO inhibition rather than the inhibition of necroptosis.
-
Troubleshooting Steps:
-
Use a more specific inhibitor: Repeat the experiment using Nec-1s, which inhibits RIPK1 but not IDO.[3] If the protective effect is lost with Nec-1s, it strongly suggests the involvement of IDO.
-
Directly inhibit IDO: Use a specific IDO inhibitor (e.g., 1-methyl-D-tryptophan) as a positive control for IDO-mediated effects.[5]
-
Measure IDO activity: If your cells express IDO, you can perform an IDO activity assay to confirm that Nec-1 is inhibiting the enzyme in your experimental setup.
-
-
Possible Cause 2: Inhibition of Ferroptosis. The cell death in your model might be ferroptosis, which Nec-1 can inhibit through its antioxidant activity, independent of RIPK1.[5]
-
Troubleshooting Steps:
-
Use ferroptosis inhibitors: Test if specific ferroptosis inhibitors, such as Ferrostatin-1 or Deferoxamine, can replicate the protective effect of Nec-1.[5]
-
Measure lipid peroxidation: Use a fluorescent probe like C11-BODIPY to measure lipid peroxidation, a hallmark of ferroptosis.[5] Check if your cell death stimulus increases lipid peroxidation and if Nec-1 can prevent this.
-
Compare with Nec-1s: As Nec-1s has been shown not to inhibit ferroptosis, its lack of a protective effect can further point towards ferroptosis as the relevant cell death modality.[5]
-
Issue 2: My results with Nec-1 are inconsistent, especially at different concentrations.
-
Possible Cause: Paradoxical Sensitization at Low Doses. Low doses of Nec-1 and Nec-1i have been reported to paradoxically sensitize mice to TNF-induced mortality.[3][4] This could lead to unexpected or inconsistent results at the lower end of your dose-response curve.
-
Troubleshooting Steps:
-
Perform a full dose-response curve: Carefully titrate the concentration of your necrostatin compound to identify the optimal inhibitory range and to reveal any potential paradoxical effects at lower concentrations.
-
Switch to Nec-1s: This paradoxical toxicity has not been observed with Nec-1s, making it a more reliable compound for in vivo studies.[3][4]
-
Issue 3: I'm seeing unexpected changes in mitochondrial health or morphology with Nec-1 treatment.
-
Possible Cause: Off-target effects on mitochondria. Nec-1 has been shown to directly impact mitochondrial function, including altering their morphology and inhibiting mitophagy.[3]
-
Troubleshooting Steps:
-
Assess mitochondrial membrane potential: Use fluorescent dyes like TMRM or JC-1 to measure changes in mitochondrial membrane potential after Nec-1 treatment.
-
Visualize mitochondrial morphology: Use mitochondrial-specific dyes (e.g., MitoTracker) and fluorescence microscopy to observe any changes in mitochondrial structure (e.g., fragmentation, elongation).
-
Evaluate mitophagy: Assess the colocalization of mitochondria with autophagosomes (e.g., by co-staining for a mitochondrial marker and LC3) to determine if mitophagy is impaired.
-
Data Presentation
Table 1: Comparison of Necrostatin Compounds
| Compound | Primary Target (On-Target) | Potency against RIPK1 | IDO Inhibition | Ferroptosis Inhibition | Notes |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50 = 182 nM (in vitro kinase assay) | Yes | Yes | Can have paradoxical effects at low doses.[3][4] Also reported to inhibit NQO1.[6] |
| Necrostatin-1s (Nec-1s) | RIPK1 Kinase | Equipotent to Nec-1 in vitro[3] | No[3][4] | No[5] | More stable and specific alternative to Nec-1. Does not show low-dose toxicity.[3][4] Also reported to inhibit NQO1.[6] |
| Necrostatin-1i (Nec-1i) | (Intended as inactive control) | >100-fold less potent than Nec-1 in vitro[3][4][7] | Yes[3][4] | Not extensively studied | Not a reliable negative control due to IDO inhibition and significant in vivo activity at higher doses.[3][4] |
Mandatory Visualizations
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of necrostatins.
Caption: Experimental workflow for troubleshooting potential off-target effects of Nec-1.
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Assay
This protocol is a representative method for measuring the direct inhibitory effect of necrostatins on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Necrostatin compounds (Nec-1, Nec-1s, Nec-1i) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of necrostatin compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction Setup:
-
To each well of the plate, add the RIPK1 enzyme diluted in kinase assay buffer.
-
Add the necrostatin compound dilution (or DMSO for control wells).
-
Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate (MBP) and ATP to each well to start the reaction. A typical ATP concentration is at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Stop Reaction and Detect ADP:
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular IDO Activity Assay
This protocol measures the activity of IDO in cell lysates by detecting the production of kynurenine from tryptophan.
Materials:
-
Cells of interest (e.g., IFN-γ stimulated cancer cells that express IDO)
-
Cell lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
IDO reaction buffer (50 mM potassium phosphate buffer pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)
-
L-Tryptophan solution (400 µM)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard solution
-
96-well microplate
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with necrostatin compounds for the desired time.
-
Harvest and wash the cells, then lyse them in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Enzymatic Reaction:
-
In a microplate, combine a standardized amount of cell lysate protein with the IDO reaction buffer.
-
Add the L-Tryptophan solution to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Hydrolysis and Color Development:
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
-
Quantification:
-
Measure the absorbance at 480-492 nm using a microplate reader.
-
Create a standard curve using known concentrations of kynurenine to calculate the amount of kynurenine produced in each sample.
-
Normalize IDO activity to the total protein content of the lysate.
-
Protocol 3: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol uses the ratiometric fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.
Materials:
-
Cells of interest
-
Ferroptosis-inducing agent (e.g., Erastin, RSL3, or Sulfasalazine)[5]
-
Necrostatin compounds
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer with 488 nm and 561 nm lasers (or similar)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with necrostatin compounds or a positive control (e.g., Ferrostatin-1) for 1-2 hours.
-
Add the ferroptosis-inducing agent and incubate for the desired time.
-
-
Dye Loading:
-
Remove the treatment media and wash the cells with PBS.
-
Incubate the cells with C11-BODIPY (typically 1-5 µM in serum-free media or HBSS) for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove excess dye.
-
Harvest the cells (e.g., using trypsin for adherent cells) and resuspend them in PBS.
-
Analyze the cells immediately on a flow cytometer.
-
-
Flow Cytometry:
-
The C11-BODIPY probe fluoresces red when unoxidized and shifts to green upon oxidation by lipid peroxides.
-
Excite the cells with a 488 nm laser and collect emission in the green channel (e.g., 510-530 nm) for the oxidized form.
-
Excite with a 561 nm laser and collect emission in the red/orange channel (e.g., ~590 nm) for the reduced form.
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Protocol 4: Mitochondrial Membrane Potential Assay using TMRM
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Necrostatin compounds
-
TMRM dye (e.g., from Thermo Fisher Scientific)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Complete cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or black-walled, clear-bottom plates).
-
Treat the cells with necrostatin compounds for the desired duration. Include a positive control group to be treated with CCCP (e.g., 10-20 µM for 15-30 minutes) at the end of the experiment.
-
-
Dye Loading:
-
Add TMRM directly to the cell culture medium to a final concentration of 20-250 nM (the optimal concentration should be determined for each cell type).
-
Incubate for 20-30 minutes at 37°C, protected from light. It is crucial to maintain the dye in the medium during imaging as its accumulation is potential-dependent.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using a TRITC/Rhodamine filter set (Excitation ~548 nm, Emission ~575 nm). Healthy cells with polarized mitochondria will show bright red/orange fluorescence localized to the mitochondria. Depolarized mitochondria (e.g., in CCCP-treated cells) will show dim, diffuse fluorescence.
-
Plate Reader: Measure the fluorescence intensity using appropriate excitation and emission wavelengths. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of necrostatin-treated cells to the untreated control and the CCCP-treated positive control. A significant decrease in fluorescence suggests that the compound is causing mitochondrial depolarization.
-
References
- 1. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Technical Support Center: Troubleshooting Inconsistent Results with Necrostatin-2 Racemate
Welcome to the technical support center for Necrostatin-2 racemate (Nec-1s). This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this specific RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-2 racemate and how does it differ from Necrostatin-1?
Necrostatin-2 racemate, also known as Nec-1s, is a stable and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3][4][5] Unlike its predecessor, Necrostatin-1 (Nec-1), Nec-1s is designed to be a more specific RIPK1 inhibitor, notably lacking the off-target effect of inhibiting indoleamine 2,3-dioxygenase (IDO).[6][7] This increased specificity makes Nec-1s a preferred tool for studying RIPK1-mediated signaling.[6]
Q2: What is the primary mechanism of action for Necrostatin-2 racemate?
Necrostatin-2 racemate functions by inhibiting the kinase activity of RIPK1.[1][8][9] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the formation of the necrosome, a signaling complex essential for the execution of necroptosis.[7][10] By blocking this pathway, Nec-1s can protect cells from this form of programmed necrosis.
Q3: What are the known off-target effects of Necrostatin-2 racemate?
Necrostatin-2 racemate is reported to be highly selective for RIPK1, with over 1000-fold more selectivity for RIPK1 than for a large panel of other human kinases.[1][4] Its main advantage over Necrostatin-1 is the lack of IDO inhibition.[6][7] However, as with any small molecule inhibitor, the possibility of unknown off-target effects cannot be entirely ruled out, especially at high concentrations.
Q4: What does "racemate" signify, and could this contribute to inconsistent results?
A racemate is a mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. In the case of Necrostatin-2 racemate, it contains both the (S) and (R) enantiomers. It is possible that the two enantiomers have different biological activities, with one being more active than the other. Variations in the exact ratio of enantiomers between batches, or differential metabolism of the enantiomers in a biological system, could potentially contribute to inconsistent experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
You are observing significant well-to-well or experiment-to-experiment variability in cell death inhibition when using Necrostatin-2 racemate.
Possible Causes and Solutions:
-
Suboptimal Compound Solubility: Necrostatin-2 racemate has limited aqueous solubility and is typically dissolved in DMSO for stock solutions.[1][2][3][11]
-
Troubleshooting Steps:
-
Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[1][2]
-
Prepare fresh dilutions of your working solution from a concentrated DMSO stock for each experiment.
-
When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation.
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
-
-
Inconsistent Cell Health and Density: The sensitivity of cells to necroptotic stimuli can be influenced by their overall health, passage number, and plating density.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Ensure uniform cell seeding density across all wells and experiments.
-
Regularly check for and address any potential cell culture contamination (e.g., mycoplasma).
-
-
-
Variable Activity of Necroptotic Stimulus: The potency of the stimulus used to induce necroptosis (e.g., TNF-α, SMAC mimetics, z-VAD-FMK) can vary.
-
Troubleshooting Steps:
-
Aliquot and store your necroptotic stimuli at the recommended temperature to maintain activity. Avoid repeated freeze-thaw cycles.
-
Perform a dose-response curve for your stimulus in each cell line to determine the optimal concentration for inducing a consistent level of necroptosis.
-
-
Issue 2: Lack of Expected Protective Effect
You are not observing the anticipated inhibition of necroptosis with Necrostatin-2 racemate treatment.
Possible Causes and Solutions:
-
Incorrect Concentration: The effective concentration of Necrostatin-2 racemate can vary significantly between cell lines and experimental conditions.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of Necrostatin-2 racemate concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific system.
-
-
-
Inappropriate Timing of Treatment: The timing of Necrostatin-2 racemate addition relative to the necroptotic stimulus is crucial.
-
Troubleshooting Steps:
-
Typically, pre-incubation with the inhibitor for at least 30-60 minutes before adding the stimulus is recommended.
-
Optimize the pre-incubation time for your specific cell line and stimulus.
-
-
-
Cell Death Mechanism is Not Necroptosis: The observed cell death may be occurring through a different pathway, such as apoptosis, which is not inhibited by Necrostatin-2 racemate.
-
Troubleshooting Steps:
-
Confirm that your cell death stimulus is indeed inducing necroptosis in your cell line. This can be done by co-treatment with a pan-caspase inhibitor like z-VAD-FMK. If z-VAD-FMK does not rescue cell death, it is more likely to be necroptosis.
-
Use other necroptosis inhibitors (e.g., targeting RIPK3 or MLKL) as positive controls to verify the cell death pathway.
-
-
Data Presentation
Table 1: Reported In Vitro Efficacy of Necrostatin-2 Racemate (Nec-1s)
| Cell Line | Necroptotic Stimulus | Assay | IC50 / Effective Concentration | Reference |
| Human Jurkat (FADD-deficient) | TNF-α | ATP-based viability | IC50 = 0.206 μM | [1][4] |
| Human Jurkat (FADD-deficient) | TNF-α | Viability | EC50 = 50 nM | [11][12] |
| U118 cells | Edelfosine | PI incorporation | Not specified | [1][4] |
Table 2: In Vivo Administration of Necrostatin-2 Racemate (Nec-1s)
| Animal Model | Disease Model | Dosage | Administration Route | Outcome | Reference |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Not specified | Neuroprotective and anti-inflammatory effects | [1][4] |
| Mice | TNF-induced SIRS | 6 mg/kg | Intravenous (i.v.) | Protective effect | [2][10] |
| Mice | Abdominal Aortic Aneurysm | 1.6 mg/kg/day | Not specified | Prevents elastin degradation and aortic inflammation | [10] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Necrostatin-2 racemate in anhydrous DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the various concentrations of Necrostatin-2 racemate. Incubate for 1 hour at 37°C.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for the predetermined optimal time for necroptosis induction (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based luminescence assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and the positive control (necroptotic stimulus alone) to calculate the percentage of inhibition.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necrostatin 2 racemate (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound (Nec-1s) - LubioScience [shop.lubio.ch]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling Necrostatin 2 racemate
Welcome to the Technical Support Center for Necrostatin-2 racemate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and effective use of Necrostatin-2 racemate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: How should I store Necrostatin-2 racemate powder?
A: Necrostatin-2 racemate powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] To prevent degradation from moisture, ensure the container is tightly sealed and consider storing it in a desiccator.
Q2: What is the best way to prepare and store stock solutions of Necrostatin-2 racemate?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[2][3][4] For long-term storage, aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to six months.[1]
Q3: In which solvents is Necrostatin-2 racemate soluble?
A: Necrostatin-2 racemate exhibits good solubility in several organic solvents. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL[1][2][4] |
| Ethanol | 56 mg/mL[3] |
| DMF | 14 mg/mL[5] |
| Water | Insoluble[3] |
Q4: Is Necrostatin-2 racemate specific to its target?
A: Necrostatin-2 racemate, also known as Nec-1s, is a stable analog of Necrostatin-1 and is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4][6][7][8][9][10][11] It has been shown to be over 1000-fold more selective for RIPK1 than for any other of the 485 human kinases tested.[6][8][9] Unlike its predecessor Necrostatin-1, Necrostatin-2 racemate lacks the off-target effect of inhibiting indoleamine 2,3-dioxygenase (IDO).[12][13]
Troubleshooting Guide
Issue 1: My Necrostatin-2 racemate solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of Necrostatin-2 racemate may have been exceeded in the chosen solvent or at the working concentration in your aqueous-based culture medium. DMSO can also absorb moisture, which can reduce the solubility of the compound.[3][8][9][14]
-
Solution:
-
Ensure you are using freshly opened or properly stored anhydrous DMSO to prepare your stock solution.
-
When preparing working solutions for in vitro experiments, it is crucial to add the DMSO stock solution to the aqueous medium with vigorous mixing to ensure rapid and even dispersion.
-
For in vivo formulations, if precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4][15] Always ensure the solution is clear before use.
-
Issue 2: I am not observing the expected inhibition of necroptosis in my cell-based assay.
-
Possible Cause 1: Suboptimal concentration. The effective concentration of Necrostatin-2 racemate can vary between cell lines and experimental conditions.
-
Solution 1: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and necroptosis induction method. The IC50 for inhibiting necroptosis in FADD-deficient Jurkat cells is approximately 0.206 μM.[3][8]
-
Possible Cause 2: Incomplete induction of necroptosis. For necroptosis to be the primary cell death pathway, apoptosis must be inhibited.
-
Solution 2: Ensure that your experimental setup includes a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway.[16]
-
Possible Cause 3: Degradation of the compound. Improper storage or handling of the stock solution can lead to reduced activity.
-
Solution 3: Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Issue 3: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause: While Necrostatin-2 racemate is a highly specific RIPK1 inhibitor, it is essential to rule out any potential confounding factors.
-
Solution:
-
Include appropriate controls in your experiment. This should consist of a vehicle control (e.g., DMSO) to account for any solvent effects.
-
To confirm that the observed effects are due to the inhibition of RIPK1-mediated necroptosis, you can perform rescue experiments or use genetic models (e.g., RIPK1-deficient cells).
-
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a general method for inducing necroptosis in a cell culture model and assessing the inhibitory effect of Necrostatin-2 racemate.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, or FADD-deficient Jurkat T cells)
-
Complete cell culture medium
-
Necroptosis-inducing agent (e.g., TNF-α)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Necrostatin-2 racemate
-
Cell viability assay reagent (e.g., ATP-based assay)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment: Approximately 30 minutes before inducing necroptosis, pre-treat the cells with varying concentrations of Necrostatin-2 racemate. Also, include a vehicle control (DMSO) and a positive control for necroptosis (no inhibitor). To ensure necroptosis is the primary cell death pathway, co-treat with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20 µM).[16]
-
Necroptosis Induction: Add the necroptosis-inducing agent (e.g., TNF-α at a final concentration of 10-100 ng/mL) to the appropriate wells.[16]
-
Incubation: Incubate the plate for a duration sufficient to induce significant cell death in the positive control group (typically 6-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent inhibitory effect of Necrostatin-2 racemate.
In Vivo Formulation Protocol
This protocol provides a general guideline for preparing Necrostatin-2 racemate for in vivo administration. The final formulation may need to be optimized based on the specific animal model and route of administration.
Materials:
-
Necrostatin-2 racemate powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Necrostatin-2 racemate in DMSO (e.g., 30 mg/mL).[4]
-
Formulation Preparation (Example for a 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the 30 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.[4] b. Add 50 µL of Tween 80 to the mixture and mix again until clear.[4] c. Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[4]
-
Administration: The final formulation should be a clear solution and is recommended to be prepared fresh on the day of use.[4] Administer the formulation to the animals via the desired route (e.g., intravenous injection).
Signaling Pathway and Experimental Workflow Diagrams
Necroptosis Signaling Pathway and Inhibition by Necrostatin-2 Racemate
Caption: Necroptosis pathway and Necrostatin-2 racemate's point of inhibition.
Experimental Workflow for In Vitro Necroptosis Inhibition Assay
Caption: Workflow for in vitro necroptosis inhibition experiments.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. invivochem.net [invivochem.net]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin 2 racemate (Nec-1s) - LubioScience [shop.lubio.ch]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]
- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Addressing unexpected cytotoxicity with Necrostatin 2 racemate
Welcome to the technical support center for Necrostatin-2 (Nec-2) racemate, also known as Necrostatin-1s (Nec-1s). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-2 racemate and what is its primary mechanism of action?
A1: Necrostatin-2 racemate (Nec-1s) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It is a stable analog of Necrostatin-1.[1] Nec-1s functions by allosterically inhibiting the kinase activity of RIPK1, a key mediator of the necroptosis signaling pathway.[3] By blocking RIPK1, Nec-1s prevents the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), ultimately inhibiting necroptotic cell death.[4][5]
Q2: What is the difference between Necrostatin-1 and Necrostatin-2 racemate (Nec-1s)?
A2: Necrostatin-2 racemate (Nec-1s) is a more specific inhibitor of RIPK1 compared to Necrostatin-1. The primary advantage of Nec-1s is that it does not inhibit indoleamine 2,3-dioxygenase (IDO), a known off-target of Necrostatin-1.[6][7] This lack of IDO inhibition makes Nec-1s a more suitable tool for specifically studying RIPK1-mediated necroptosis.[6] Additionally, Nec-1s is reported to be more metabolically stable.[6]
Q3: What are the typical working concentrations for Necrostatin-2 racemate in cell culture experiments?
A3: The effective concentration of Necrostatin-2 racemate can vary depending on the cell type and the stimulus used to induce necroptosis. However, a general starting range is between 0.1 µM and 40 µM.[3] For many cell lines, concentrations in the range of 10-30 µM are effective at inhibiting necroptosis.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store Necrostatin-2 racemate?
A4: Necrostatin-2 racemate is typically supplied as a solid powder. It is soluble in DMSO, and a stock solution of 10-20 mM in DMSO can be prepared.[6] For long-term storage, the solid powder should be stored at -20°C.[9] The DMSO stock solution should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can be a concern when using any chemical inhibitor. This guide provides a step-by-step approach to troubleshooting unexpected cell death observed with Necrostatin-2 racemate.
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Question: I am observing significant cell death in my cultures treated with Necrostatin-2 racemate, even in the absence of a necroptosis-inducing stimulus. What should I do?
Answer:
This situation suggests potential off-target effects or issues with the experimental setup. Follow these troubleshooting steps:
Step 1: Verify Your Controls
-
Vehicle Control: Ensure that the concentration of your vehicle (typically DMSO) is not causing cytotoxicity. Run a control with the highest concentration of DMSO used in your experiment.
-
Untreated Control: Your untreated cells should be healthy and viable. If not, there may be an underlying issue with your cell culture conditions (e.g., contamination, media quality, incubator conditions).
Step 2: Evaluate the Compound and its Concentration
-
Dose-Response: Perform a dose-response curve with Necrostatin-2 racemate to determine if the cytotoxicity is concentration-dependent. It's possible that the concentration you are using is too high for your specific cell line.
-
Solubility: Visually inspect your stock and working solutions for any precipitation. Poor solubility can lead to the formation of aggregates that may be cytotoxic. If you observe precipitates, gentle warming and vortexing may help. Always prepare fresh dilutions from your stock for each experiment.[9]
Step 3: Confirm Inhibition of Necroptosis
To ensure that the intended on-target effect is occurring, you should confirm that Necrostatin-2 racemate is inhibiting necroptosis in your system.
-
Induce Necroptosis: Treat your cells with a known necroptosis-inducing stimulus (e.g., TNF-α + a SMAC mimetic + a pan-caspase inhibitor like z-VAD-FMK).
-
Assess Inhibition: In parallel, treat cells with the necroptosis stimulus and your working concentration of Necrostatin-2 racemate. You should observe a rescue from cell death in the presence of the inhibitor.
-
Biochemical Validation: Perform a western blot to check the phosphorylation status of RIPK1 (Ser166) and MLKL (Ser358).[4][5] Effective inhibition of necroptosis by Necrostatin-2 racemate should lead to a decrease in the phosphorylation of these proteins.
Step 4: Investigate Potential Off-Target Effects
If your controls are fine and you still observe unexpected cytotoxicity, consider the possibility of off-target effects.
-
Use a Structurally Different RIPK1 Inhibitor: If available, test another RIPK1 inhibitor with a different chemical scaffold. If this compound also causes cytotoxicity, it might point to a RIPK1-dependent toxicity in your specific cell model. If it does not, the cytotoxicity is more likely an off-target effect of Necrostatin-2 racemate.
-
Genetic Controls: The gold standard for validating on-target effects is to use genetic approaches. If you have access to RIPK1 knockout or knockdown cells, test the effect of Necrostatin-2 racemate in these cells. If the cytotoxicity is still present in the absence of RIPK1, it is a confirmed off-target effect.
Data Presentation
Table 1: Comparison of Necrostatin Analogs
| Compound | Primary Target | Known Off-Target | Relative Potency (RIPK1 Inhibition) |
| Necrostatin-1 | RIPK1 | IDO | +++ |
| Necrostatin-1i (inactive) | - | IDO | + |
| Necrostatin-2 racemate (Nec-1s) | RIPK1 | None reported | +++ |
Table 2: Activity of Necrostatin-2 Racemate and its Enantiomers
| Compound | EC50 for Necroptosis Inhibition (FADD-deficient Jurkat cells) |
| Necrostatin-2 (R-enantiomer) | 0.05 µM |
| Necrostatin-2 S-enantiomer | 0.23 µM |
| Necrostatin-2 racemate (Nec-1s) | ~0.21 µM |
Note: Data compiled from multiple sources. EC50 values can vary between different experimental systems.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with Inhibitors:
-
For necroptosis inhibition, pre-treat cells with the desired concentration of Necrostatin-2 racemate for 1-2 hours.
-
For all wells where necroptosis is to be induced, add a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) 30 minutes before adding the necroptosis-inducing stimuli.[10]
-
-
Induction of Necroptosis: Add a combination of human TNF-α (e.g., 20 ng/mL) and a SMAC mimetic (e.g., 100 nM SM-164) to the appropriate wells.[11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.
Protocol 2: Western Blot for Phosphorylated RIPK1 and MLKL
This protocol is for validating the inhibition of the necroptosis pathway.
-
Experimental Setup: Seed cells in 6-well plates and treat them as described in Protocol 1 (Control, Necroptosis stimulus, Necroptosis stimulus + Nec-1s).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), and total MLKL overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Diagram: Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway initiated by TNF-α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Necrostatin-2 Racemate Dissolution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution of Necrostatin-2 (Nec-2) racemate, with a specific focus on the application of sonication to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-2 racemate and why is its dissolution challenging?
Necrostatin-2 (Nec-2) racemate is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the necroptosis signaling pathway.[1][2][3][4] Like many small molecule kinase inhibitors, Nec-2 racemate can exhibit poor aqueous solubility, leading to challenges in preparing stock solutions and working concentrations for in vitro and in vivo experiments. This can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving Necrostatin-2 racemate?
Commonly used solvents for preparing stock solutions of Nec-2 racemate include dimethyl sulfoxide (DMSO).[1][2][4][5] For in vivo studies, co-solvent systems are often employed to maintain solubility upon dilution into aqueous physiological environments.
Q3: When should I consider using sonication?
Sonication is recommended when you observe precipitation or phase separation during the preparation of your Nec-2 racemate solution, or if you are aiming to prepare a solution at or near its saturation point.[1] It is a valuable tool to overcome the kinetic barriers of dissolution for poorly soluble compounds.
Q4: Can sonication damage the Necrostatin-2 racemate molecule?
While prolonged and high-energy sonication has the potential to degrade some molecules, standard laboratory sonication protocols used for dissolution are generally considered safe for small molecules like Nec-2 racemate. It is advisable to use the minimum effective sonication time and power to achieve dissolution and to monitor for any changes in the appearance of the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of Nec-2 racemate to solvent. | The concentration of Nec-2 racemate exceeds its solubility limit in the chosen solvent at room temperature. | 1. Apply Sonication: Use a bath or probe sonicator to provide energy to break down powder agglomerates and facilitate dissolution. 2. Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) in conjunction with sonication.[6] 3. Vortexing: Vigorous vortexing can also aid in dissolution. |
| Precipitation when diluting a DMSO stock solution into aqueous media (e.g., cell culture media). | The significant decrease in solvent polarity upon dilution causes the compound to crash out of solution. | 1. Optimize Final DMSO Concentration: Aim for a final DMSO concentration that is well-tolerated by your cells (typically <0.5%) and maintains Nec-2 solubility. 2. Stepwise Dilution: Add the DMSO stock solution to the aqueous media in a stepwise manner with vigorous mixing. 3. Use of Co-solvents for in vivo formulations: For animal studies, utilize recommended co-solvent systems to improve solubility in aqueous environments.[1] |
| Cloudy or hazy solution after initial dissolution. | The presence of micro-precipitates or incomplete dissolution. | 1. Extended Sonication: Increase the sonication time in short intervals, monitoring the clarity of the solution. 2. Pulsed Sonication: If using a probe sonicator, apply pulsed sonication to prevent excessive heating of the sample. |
Data Presentation
Table 1: Illustrative Example of Sonication Effect on Necrostatin-2 Racemate Dissolution in DMSO
| Treatment | Time to Dissolution (minutes) | Achieved Concentration (mg/mL) | Observations |
| Vortexing Only | > 30 | ≥ 50 | Incomplete dissolution, visible particulates remain. |
| Vortexing + Sonication (10 min) | 10 - 15 | ≥ 50 | Clear solution, no visible particulates. |
| Vortexing + Sonication (20 min) | 5 - 10 | ≥ 56 | Rapid and complete dissolution, resulting in a clear solution.[2] |
Note: The above data is for illustrative purposes to demonstrate the potential benefits of sonication. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Necrostatin-2 Racemate Stock Solution in DMSO
-
Materials:
-
Necrostatin-2 racemate powder
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Weigh the desired amount of Nec-2 racemate powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).[1]
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates are still visible, place the tube in a bath sonicator.
-
Sonicate for 10-15 minute intervals. After each interval, vortex the tube and visually inspect for dissolution.
-
Continue sonication until a clear solution is obtained.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Preparation of an in vivo Formulation of Necrostatin-2 Racemate
This protocol is an example of a co-solvent formulation suitable for animal studies.
-
Materials:
-
Necrostatin-2 racemate
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure:
-
Prepare a concentrated stock solution of Nec-2 racemate in DMSO (e.g., 30 mg/mL).[1] Use sonication as described in Protocol 1 to ensure complete dissolution.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents while mixing thoroughly after each addition. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
If any precipitation or cloudiness occurs during the addition of co-solvents, sonicate the final mixture until it becomes a clear solution.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
-
Mandatory Visualizations
Necroptosis Signaling Pathway
Necrostatin-2 is a specific inhibitor of RIPK1, a key kinase in the necroptosis pathway. The diagram below illustrates the central role of RIPK1 in the signaling cascade initiated by TNF-α.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-2 on RIPK1.
Experimental Workflow for Necrostatin-2 Racemate Dissolution
The following diagram outlines the logical steps for preparing a Necrostatin-2 racemate solution, incorporating troubleshooting with sonication.
Caption: Workflow for dissolving Necrostatin-2 racemate with sonication as a key troubleshooting step.
References
Using fresh DMSO for preparing Necrostatin 2 racemate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Necrostatin-2 racemate, with a specific focus on the preparation of solutions using dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh DMSO when preparing Necrostatin-2 racemate solutions?
A1: It is crucial to use fresh, anhydrous DMSO for preparing Necrostatin-2 racemate solutions because DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of Necrostatin-2 racemate, potentially leading to incomplete dissolution or precipitation of the compound.[1][2] Several suppliers explicitly recommend using newly opened or properly stored anhydrous DMSO to ensure maximum solubility and solution stability.[1][2][3]
Q2: What is the recommended storage condition for Necrostatin-2 racemate powder and its stock solutions?
A2: Proper storage is essential to maintain the stability and activity of Necrostatin-2 racemate. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[3] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to six months.[3]
Q3: What should I do if I observe precipitation in my Necrostatin-2 racemate solution?
A3: If you observe precipitation, it may be due to the use of DMSO that has absorbed moisture or exceeding the solubility limit. To aid dissolution, you can gently warm the solution at 37°C and use an ultrasonic bath.[4] If precipitation persists, preparing a fresh solution with new, anhydrous DMSO is recommended. For in vivo preparations that may show precipitation or phase separation, gentle heating and sonication can also be used to help dissolve the compound.[3][5]
Q4: What is the mechanism of action of Necrostatin-2 racemate?
A4: Necrostatin-2 racemate, also known as Nec-1s, is a stable and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][6] By inhibiting RIPK1, Necrostatin-2 racemate blocks the necroptosis signaling pathway, a form of programmed necrotic cell death.[7][8] It is a more specific inhibitor of RIPK1 compared to Necrostatin-1 and lacks the off-target effect on indoleamine 2,3-dioxygenase (IDO).[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Necrostatin-2 Racemate Powder | Use of old or improperly stored DMSO that has absorbed moisture. | Discard the old DMSO and use a fresh, unopened bottle of anhydrous DMSO. Ensure the DMSO is properly sealed after each use. |
| Exceeding the solubility limit of Necrostatin-2 racemate in DMSO. | Refer to the solubility data provided by the supplier. Do not attempt to prepare a stock solution at a concentration higher than recommended. | |
| Precipitation Observed in Stock Solution After Storage | Improper storage conditions (e.g., repeated freeze-thaw cycles). | Aliquot the stock solution into smaller, single-use volumes before freezing to minimize freeze-thaw cycles. |
| Solution was not fully dissolved before storage. | Ensure the compound is completely dissolved before storing. Gentle warming and sonication can be used to aid dissolution.[4] | |
| Inconsistent Experimental Results | Degradation of Necrostatin-2 racemate due to improper storage. | Always follow the recommended storage conditions for both the powder and stock solutions. Prepare fresh working solutions from the stock solution for each experiment. |
| Inaccurate concentration of the stock solution due to incomplete dissolution. | Visually inspect the solution to ensure there are no visible particles before use. If in doubt, prepare a fresh stock solution. |
Experimental Protocols & Data
Solubility of Necrostatin-2 Racemate
The solubility of Necrostatin-2 racemate can vary slightly between suppliers. It is always recommended to consult the product-specific datasheet.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (180.04 mM) | [3][4][9][10] |
| DMSO | 56 mg/mL (201.64 mM) | [1][2] |
| DMSO | 20 mg/mL | [11] |
| DMF | 14 mg/mL | [11] |
| Ethanol | 3 mg/mL | [11] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [11] |
Preparation of a 50 mM Stock Solution in DMSO
-
Materials:
-
Necrostatin-2 racemate powder (MW: 277.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Equilibrate the vial of Necrostatin-2 racemate powder to room temperature before opening.
-
To prepare a 50 mM stock solution, add 71.95 µL of fresh, anhydrous DMSO for every 1 mg of Necrostatin-2 racemate powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C or sonication can be used to facilitate dissolution if necessary.[4]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow: Preparing Necrostatin-2 Racemate Solution
Caption: Workflow for preparing a stable Necrostatin-2 racemate stock solution.
Signaling Pathway: Necroptosis Inhibition by Necrostatin-2 Racemate
Caption: Mechanism of Necroptosis inhibition by Necrostatin-2 racemate via RIPK1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Necrostatin 2 racemate | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Nec-1s) - LubioScience [shop.lubio.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agscientific.com [agscientific.com]
- 9. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]
- 10. This compound (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | Omnis Cellula [omniscellula.net]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to Necrostatin-2 Racemate and GSK'872 for Necroptosis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing research in areas from inflammatory diseases to neurodegeneration. This guide provides a detailed comparison of two widely used inhibitors, Necrostatin-2 racemate (Nec-1s) and GSK'872, clarifying their distinct mechanisms and providing supporting experimental data for their application in studying and targeting RIPK3-mediated necroptosis.
While both Necrostatin-2 racemate and GSK'872 are potent inhibitors of the necroptotic cell death pathway, they achieve this through distinct molecular targets. Necrostatin-2 racemate is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), whereas GSK'872 is a highly selective inhibitor of RIPK3. This fundamental difference in their mechanism of action is crucial for experimental design and interpretation.
Mechanism of Action: Targeting Different Nodes in the Necroptosis Pathway
Necroptosis is a form of regulated necrosis that is critically dependent on the sequential activation of RIPK1 and RIPK3.[1] Upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 is activated and, in the absence of caspase-8 activity, recruits RIPK3 to form a necrosome complex.[1] This proximity leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.
Necrostatin-2 racemate acts upstream by binding to and inhibiting the kinase activity of RIPK1.[2] This prevents the initial autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3, thereby blocking the formation of the necrosome.
GSK'872 , in contrast, acts downstream of RIPK1. It is a potent and selective ATP-competitive inhibitor of RIPK3, binding to its kinase domain and preventing the phosphorylation of MLKL.[3][4] GSK'872 can inhibit necroptosis even in cellular contexts where RIPK1 is not essential for RIPK3 activation, such as in response to Toll-like receptor 3 (TLR3) stimulation.[3][5]
dot
Caption: Necroptosis signaling pathway and points of inhibition.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases.
| Inhibitor | Primary Target | In Vitro Potency (IC50) | Cellular Potency (IC50) | Selectivity |
| Necrostatin-2 racemate | RIPK1 | Not widely reported in biochemical assays | 206 nM (in FADD-deficient Jurkat cells)[2][6] | >1000-fold more selective for RIPK1 than for 485 other human kinases.[6] Lacks the off-target effect on indoleamine 2,3-dioxygenase (IDO) seen with Necrostatin-1.[2][6] |
| GSK'872 | RIPK3 | 1.3 nM (kinase activity)[3][4] | 100-1000 fold shift from biochemical IC50 observed in cell-based assays.[3][7] | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1.[3] |
Note: Cellular IC50 values can vary significantly depending on the cell type, stimulus, and assay conditions.
GSK'872 exhibits nanomolar potency against RIPK3 in biochemical assays, making it one of the most potent RIPK3 inhibitors described.[3][4] While a precise biochemical IC50 for Necrostatin-2 racemate against RIPK1 is not as consistently reported in public literature, its cellular potency in the nanomolar range demonstrates effective target engagement in a cellular context.[2][6]
Crucially, both inhibitors demonstrate high selectivity for their respective targets. GSK'872 shows no significant inhibition of RIPK1, and Necrostatin-2 racemate does not have any reported off-target activity against RIPK3.[3][6] This high degree of selectivity is vital for accurately dissecting the distinct roles of RIPK1 and RIPK3 in necroptosis and other cellular processes.
Experimental Applications and Considerations
The choice between Necrostatin-2 racemate and GSK'872 depends on the specific scientific question being addressed.
-
To investigate the role of RIPK1 kinase activity in a biological process: Necrostatin-2 racemate is the inhibitor of choice.
-
To specifically probe the function of RIPK3 kinase activity: GSK'872 is the appropriate tool.
-
To dissect RIPK1-dependent versus RIPK1-independent necroptosis: Using both inhibitors in parallel can be a powerful strategy. For instance, if a cellular model of necroptosis is inhibited by GSK'872 but not by Necrostatin-2 racemate, it would suggest a RIPK1-independent mechanism of RIPK3 activation.[5]
A study investigating glutamate-induced excitotoxicity in a mouse model of glaucoma effectively utilized both inhibitors to confirm the involvement of the canonical RIPK1/RIPK3/MLKL pathway.[8] Both Necrostatin-1 (a related RIPK1 inhibitor) and GSK'872 were shown to protect retinal ganglion cells from necroptosis, demonstrating the engagement of both kinases in this pathological process.[8]
Important Consideration for GSK'872: At higher concentrations (typically 3-10 µM), GSK'872 has been reported to induce apoptosis in a RIPK3-dependent, but kinase activity-independent manner. This phenomenon should be considered when interpreting results from experiments using high concentrations of GSK'872.
Experimental Protocols
Below are generalized protocols for assessing the inhibitory activity of Necrostatin-2 racemate and GSK'872. Specific concentrations and incubation times should be optimized for each cell line and experimental setup.
In Vitro Kinase Assay (for GSK'872)
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
dot
Caption: Generalized workflow for an in vitro kinase assay.
-
Reagents: Recombinant human RIPK3 protein, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and GSK'872.
-
Procedure:
-
Prepare serial dilutions of GSK'872.
-
In a microplate, add recombinant RIPK3 kinase and the GSK'872 dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Necroptosis Assay
This assay measures the ability of the inhibitors to protect cells from a necroptotic stimulus.
dot
Caption: Generalized workflow for a cell-based necroptosis assay.
-
Cell Lines: Human HT-29 or mouse L929 cells are commonly used.
-
Reagents: Cell culture medium, fetal bovine serum, TNFα, a pan-caspase inhibitor (e.g., z-VAD-fmk), Necrostatin-2 racemate, GSK'872, and a cell viability reagent (e.g., CellTiter-Glo® which measures ATP, or an LDH release assay kit).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Necrostatin-2 racemate or GSK'872 for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα and z-VAD-fmk.
-
Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a chosen method.
-
Normalize the data to untreated controls and calculate the EC50 (half-maximal effective concentration) for cell protection.[9]
-
Conclusion
Necrostatin-2 racemate and GSK'872 are indispensable tools for the study of necroptosis. Their high potency and selectivity for their respective targets, RIPK1 and RIPK3, allow for precise dissection of the necroptotic signaling pathway. While both effectively block necroptotic cell death, they are not interchangeable. A thorough understanding of their distinct mechanisms of action is paramount for designing rigorous experiments and accurately interpreting the results, ultimately paving the way for the development of novel therapeutics targeting necroptosis-driven diseases.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Necrostatin-2 Racemate and Necrosulfonamide in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necrostatin-2 racemate and Necrosulfonamide, two widely used inhibitors of necroptosis. We will delve into their mechanisms of action, present comparative efficacy data from experimental studies, and provide detailed experimental protocols to aid in your research and development endeavors.
Mechanism of Action: Targeting Different Nodes in the Necroptosis Pathway
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Both Necrostatin-2 racemate and Necrosulfonamide effectively block this pathway, but at distinct molecular targets.
-
Necrostatin-2 racemate is a potent inhibitor of the kinase activity of RIPK1. By targeting RIPK1, it prevents the initial formation of the necrosome, a key signaling complex that initiates the necroptotic cascade.
-
Necrosulfonamide acts further downstream by covalently binding to and inhibiting the function of MLKL. MLKL is the final executioner protein in the necroptosis pathway; its oligomerization and translocation to the plasma membrane are essential for cell lysis. Necrosulfonamide directly prevents these terminal events.
Caption: Necroptosis signaling pathway with inhibitor targets.
Comparative Efficacy: A Data-Driven Overview
The choice between Necrostatin-2 racemate and Necrosulfonamide often depends on the specific experimental context, including the cell type and the stimulus used to induce necroptosis. The following table summarizes key quantitative data on their inhibitory concentrations.
| Compound | Target | IC50 (in vitro kinase assay) | Cell-based EC50 | Cell Line / Conditions | Reference |
| Necrostatin-2 racemate | RIPK1 | ~100-500 nM | ~50-1000 nM | Jurkat, HT-29 | |
| Necrosulfonamide | MLKL | Not Applicable (Covalent) | ~0.1-1 µM | HT-29, U937 |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary significantly between different studies and experimental setups. The data presented here are representative values.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the efficacy of these inhibitors.
Cell Viability Assay to Determine EC50
This protocol outlines the steps to measure the concentration of an inhibitor required to protect 50% of the cell population from necroptosis.
Caption: Workflow for determining inhibitor EC50.
Methodology:
-
Cell Culture: HT-29 human colon adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: A serial dilution of Necrostatin-2 racemate or Necrosulfonamide is prepared. The culture medium is replaced with fresh medium containing the respective inhibitors at varying concentrations. The cells are pre-incubated with the inhibitors for 1-2 hours.
-
Necroptosis Induction: Necroptosis is induced by adding a combination of human TNFα (Tumor Necrosis Factor-alpha, final concentration 20 ng/mL), and the pan-caspase inhibitor z-VAD-FMK (final concentration 20 µM). The caspase inhibitor is essential to ensure that the observed cell death is due to necroptosis and not apoptosis.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Viability Assessment: Cell viability is quantified using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to untreated controls (100% viability) and cells treated with the necroptosis stimulus alone (0% viability). The EC50 is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-MLKL
This protocol is used to directly assess the inhibition of the necroptotic pathway by observing the phosphorylation status of MLKL.
Methodology:
-
Cell Treatment: HT-29 cells are seeded in a 6-well plate. Once confluent, they are pre-treated with either Necrostatin-2 racemate (e.g., 1 µM) or Necrosulfonamide (e.g., 1 µM) for 1-2 hours.
-
Induction: Necroptosis is induced as described above (TNFα + z-VAD-FMK) for a shorter duration, typically 4-8 hours, to capture the peak of protein phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLKL (p-MLKL). A primary antibody for total MLKL or a housekeeping protein like GAPDH is used as a loading control.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-MLKL band in inhibitor-treated samples indicates successful pathway inhibition.
Conclusion and Recommendations
Both Necrostatin-2 racemate and Necrosulfonamide are effective and specific inhibitors of necroptosis, but their different targets offer distinct advantages.
-
Necrostatin-2 racemate is ideal for studying the role of RIPK1 kinase activity in cellular processes beyond necroptosis, as RIPK1 is also involved in apoptosis and inflammation.
-
Necrosulfonamide offers a highly specific tool for studying the terminal events of necroptosis. Its covalent binding to MLKL provides potent and often irreversible inhibition, making it suitable for experiments where a complete and sustained blockade of the final execution step is desired.
The choice of inhibitor should be guided by the specific research question. For general inhibition of necroptosis, both compounds are excellent choices. For studies focused on the specific roles of RIPK1 versus MLKL, using them in parallel can yield more nuanced insights into the regulation of programmed cell death.
Unveiling Synergistic Cell Death Inhibition: A Comparative Analysis of Necrostatin-2 Racemate and z-VAD-FMK
For researchers, scientists, and professionals in drug development, understanding the intricate pathways of regulated cell death is paramount. This guide provides a comprehensive comparison of the individual and combined effects of Necrostatin-2 racemate (Nec-2), a potent necroptosis inhibitor, and z-VAD-FMK, a broad-spectrum caspase inhibitor, in preventing cellular demise.
This document delves into the mechanistic underpinnings of their actions, presents quantitative experimental data from key studies, and provides detailed protocols to aid in the design and interpretation of future research.
The Interplay of Apoptosis and Necroptosis
Apoptosis and necroptosis are two distinct forms of programmed cell death with unique signaling cascades. Apoptosis, often termed "cellular suicide," is a caspase-dependent process crucial for tissue homeostasis and the removal of damaged cells. In contrast, necroptosis is a regulated form of necrosis, or inflammatory cell death, that is independent of caspases and is driven by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.
z-VAD-FMK acts by irreversibly binding to the catalytic site of caspases, thereby inhibiting the apoptotic cascade.[1] However, the inhibition of caspases, particularly caspase-8, can under certain conditions, such as in the presence of Tumor Necrosis Factor-alpha (TNFα), trigger a switch to necroptosis.[2][3] This is where Necrostatin-2 racemate (also known as Nec-1s), a stable and specific inhibitor of RIPK1, becomes critical.[2][4][5][6] By blocking RIPK1 kinase activity, Nec-2 can prevent the execution of the necroptotic pathway.
The combined application of z-VAD-FMK and Nec-2, therefore, offers a dual-pronged approach to simultaneously block both the apoptotic and necroptotic pathways, potentially providing a more robust cytoprotective effect than either inhibitor alone.
Quantitative Comparison of Inhibitor Efficacy
The synergistic effect of inhibiting both apoptosis and necroptosis is evident in various experimental models. The following tables summarize quantitative data from a study investigating the effects of Necrostatin-1 (a closely related and well-characterized RIPK1 inhibitor) and z-VAD-FMK on compression-induced nucleus pulposus (NP) cells.
Table 1: Effect of Necrostatin-1 and z-VAD-FMK on Cell Viability (CCK-8 Assay)
| Treatment Group | 24h Compression | 36h Compression |
| Control | 100% | 100% |
| Necrostatin-1 (20 µM) | Increased | Increased |
| z-VAD-FMK (20 µM) | Increased | Increased |
| Nec-1 + z-VAD-FMK | More significant increase | More significant increase |
Data adapted from Zhu et al., 2020.[7] The study demonstrated a more prominent beneficial effect on cell viability with the combined treatment compared to individual inhibitors.
Table 2: Effect of Necrostatin-1 and z-VAD-FMK on Cell Death (LDH Release Assay)
| Treatment Group | 24h Compression | 36h Compression |
| Control | Baseline LDH release | Baseline LDH release |
| Necrostatin-1 (20 µM) | Reduced | Reduced |
| z-VAD-FMK (20 µM) | Reduced | Reduced |
| Nec-1 + z-VAD-FMK | More effective reduction | More effective reduction |
Data adapted from Zhu et al., 2020.[7] The combined inhibition of necroptosis and apoptosis resulted in a more effective reduction in lactate dehydrogenase (LDH) release, a marker of cell death, than either inhibitor alone.
Table 3: Effect of Necrostatin-1 and z-VAD-FMK on Apoptosis (Annexin V Positive Cells)
| Treatment Group | 24h Compression | 36h Compression |
| Control | Baseline apoptosis | Baseline apoptosis |
| Necrostatin-1 (20 µM) | Reduced | Reduced |
| z-VAD-FMK (20 µM) | Reduced | Reduced |
Data adapted from Zhu et al., 2020.[7] Both Necrostatin-1 and z-VAD-FMK were shown to reduce the percentage of apoptotic cells following compression.
These findings highlight that while individual inhibition of either apoptosis or necroptosis is protective, the combined inhibition provides a superior cytoprotective effect in this model system.[7]
Visualizing the Mechanisms and Workflow
To better understand the interplay of these inhibitors and the experimental approaches used to study them, the following diagrams are provided.
Caption: Simplified signaling pathways of apoptosis and necroptosis.
Caption: Experimental workflow for combined inhibitor studies.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Co-administration of Necrostatin-2 Racemate and z-VAD-FMK in Cell Culture
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with the inhibitors for 30 minutes to 1 hour before applying the cell death stimulus.[8]
-
Inhibitor Preparation: Prepare stock solutions of Nec-2 racemate and z-VAD-FMK in a suitable solvent (e.g., DMSO). Dilute the inhibitors to their final working concentrations in the cell culture medium. Commonly used concentrations range from 10 µM to 50 µM for both inhibitors.[7][9][10]
-
Treatment:
-
Control Group: Add vehicle (e.g., DMSO) to the cells.
-
Nec-2 Group: Add Nec-2 racemate to the final working concentration.
-
z-VAD-FMK Group: Add z-VAD-FMK to the final working concentration.
-
Combined Group: Add both Nec-2 racemate and z-VAD-FMK to their final working concentrations.
-
-
Induction of Cell Death: Immediately after adding the inhibitors, introduce the cell death stimulus (e.g., TNFα, TRAIL, chemotherapeutic agents, physical stress).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12, 24, or 48 hours).
-
Analysis: Proceed with cell viability, apoptosis, and/or necroptosis assays.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blotting for Cleaved Caspase-3 and Phospho-MLKL
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (a marker of apoptosis) or phospho-MLKL (a marker of necroptosis) overnight at 4°C.
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as GAPDH or β-actin.
Conclusion
The concurrent inhibition of apoptosis and necroptosis through the combined use of z-VAD-FMK and Necrostatin-2 racemate presents a powerful strategy for enhancing cell survival in various pathological contexts. The experimental data strongly suggest a synergistic effect, where the dual-inhibitor approach is more effective than targeting either pathway alone. The protocols and diagrams provided in this guide offer a foundational framework for researchers to explore this promising therapeutic strategy further. As with any experimental system, careful optimization of inhibitor concentrations and treatment conditions is crucial for obtaining robust and reproducible results.
References
- 1. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 blocks early postnatal lethality mediated by caspase-8 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Specific RIPK1 Inhibitors Beyond Necrostatin-2 Racemate
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of programmed necrosis, has emerged as a critical pathway in various inflammatory and neurodegenerative diseases. At the heart of this pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime therapeutic target. While Necrostatin-2 racemate has been a valuable tool compound, the demand for more specific, potent, and drug-like inhibitors has driven the development of a new generation of molecules. This guide provides a comprehensive comparison of key alternative RIPK1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal compound for their studies.
Performance Comparison of RIPK1 Inhibitors
The following tables summarize the in vitro and cellular potency of various specific RIPK1 inhibitors, offering a clear comparison of their efficacy and selectivity.
Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity |
| Necrostatin-2 racemate (Nec-1s) | Allosteric (Type III) | RIPK1 | - | - | >1000-fold vs other kinases, no IDO activity[1][2][3] |
| GSK'963 | Allosteric (Type III) | RIPK1 | 29 (FP binding assay)[4][5][6][7][8][9] | - | >10,000-fold vs 339 other kinases[4][6][7] |
| GSK2982772 | ATP Competitive (Type II) | RIPK1 | 16 (human), 20 (monkey)[10][11] | - | >1,000-fold vs >339 kinases[10][11] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[12][13][14][15] | - | No inhibition of RIPK3 at 10 µM; no IDO activity at 200 µM[12] |
| SAR443820 (DNL788) | - | RIPK1 | 3.16 (in human PBMCs)[2][16][17][18][19] | - | Selective |
| Eclitasertib (SAR443122/DNL758) | - | RIPK1 | 37.5[20][21] | - | Selective[22] |
| GFH312 | - | RIPK1 | 40[16] | - | Highly selective[23] |
| R552 (Ocadusertib) | Allosteric | RIPK1 | Potent | - | Selective[24][25][26] |
| SIR2446 | - | RIPK1 | Potent | - | Selective[1][12][16] |
| GNE684 | - | RIPK1 | - | 21 (human), 189 (mouse), 691 (rat)[4][27] | - |
| Dabrafenib | ATP Competitive | B-Raf, RIPK3 | - | - | Also inhibits RIPK3[17] |
Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays
| Inhibitor | Cell Line | Assay Principle | EC50 (nM) |
| GSK'963 | L929 (mouse) | TNF-α/zVAD-induced necroptosis | 1[7] |
| U937 (human) | TNF-α/zVAD-induced necroptosis | 4[7] | |
| GSK2982772 | U937 (human) | TNF-α/QVD-Oph-induced necroptosis | 6.3[5] |
| L929 (mouse) | TNF-α/QVD-Oph-induced necroptosis | 1300[5] | |
| RIPA-56 | L929 (mouse) | TZS-induced necrosis | 27[4] |
| HT-29 (human) | TZS-induced necrosis | 28[13][14][15] | |
| SAR443820 (DNL788) | Human PBMCs | Inhibition of pS166-RIPK1 | Potent target engagement[17][18][19] |
| Eclitasertib (SAR443122/DNL758) | Human PBMCs | Inhibition of RIPK1 phosphorylation | >90% inhibition at ≥100 mg doses[22] |
Note: TZS is a combination of TNF-α, SMAC mimetic, and z-VAD-FMK.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathways and a general experimental workflow.
Caption: RIPK1 Signaling Pathways in Cell Survival, Apoptosis, and Necroptosis.
Caption: A general experimental workflow for the identification and validation of novel RIPK1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in this guide.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α-Induced Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to an increase in cell death.
Materials:
-
Human (e.g., HT-29, U937) or murine (e.g., L929) cells susceptible to necroptosis
-
Cell culture medium
-
Recombinant human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or Q-VD-OPh)
-
SMAC mimetic (optional, depending on the cell line)
-
Test inhibitors
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® 2.0 Assay (Promega)[28]
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-treat the cells with the test inhibitors or vehicle control for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add TNF-α and the pan-caspase inhibitor (and SMAC mimetic, if required) to the wells to induce necroptosis.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[28][29]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[28][29]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[28][29]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][29]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The landscape of RIPK1 inhibitors has evolved significantly, offering researchers a diverse toolkit to probe the intricacies of necroptosis and its role in disease. The inhibitors presented in this guide, such as GSK'963, GSK2982772, and RIPA-56, demonstrate superior potency and selectivity compared to earlier compounds. Furthermore, the progression of several RIPK1 inhibitors into clinical trials underscores the therapeutic potential of targeting this kinase. The provided data and protocols aim to empower researchers to make informed decisions in selecting the most appropriate inhibitor for their specific research needs, thereby accelerating the discovery and development of novel therapies for a range of debilitating diseases.
References
- 1. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants | Semantic Scholar [semanticscholar.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-963 (GSK963) | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. adooq.com [adooq.com]
- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sironax.com [sironax.com]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. astorscientific.us [astorscientific.us]
- 16. researchgate.net [researchgate.net]
- 17. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Undisclosed RIPK1 inhibitor / Rigel [delta.larvol.com]
- 25. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 26. Lilly :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 27. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 28. promega.com [promega.com]
- 29. OUH - Protocols [ous-research.no]
Validating the Inhibitory Potency of Necrostatin-2 Racemate on RIPK1: A Comparative Guide
For researchers in cellular biology and drug discovery, accurately validating the inhibitory activity of small molecules on their intended targets is paramount. This guide provides a comprehensive framework for assessing the inhibitory effect of Necrostatin-2 racemate (Nec-2r), a stable and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.
This document outlines detailed experimental protocols and presents a comparative analysis of Nec-2r with other known RIPK1 inhibitors, namely its predecessor Necrostatin-1 (Nec-1) and the highly potent and selective GSK'963. All quantitative data is summarized for clear comparison, and key processes are visualized through diagrams to facilitate understanding.
Comparative Inhibitory Activity of RIPK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Necrostatin-2 racemate (also known as Nec-1s), Necrostatin-1, and GSK'963 against RIPK1 in various assays. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Cell Line/System | IC50 Value |
| Necrostatin-2 racemate (Nec-1s) | Necroptosis Inhibition | FADD-deficient Jurkat cells + TNFα | 0.206 µM |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase Inhibition | In vitro enzymatic assay | 0.182 µM |
| Necroptosis Inhibition | L929 cells + TNFα + zVAD | 1 µM | |
| Necroptosis Inhibition | U937 cells + TNFα + zVAD | 2 µM | |
| GSK'963 | RIPK1 Kinase Inhibition | FP binding assay | 29 nM |
| Necroptosis Inhibition | L929 cells + TNFα + zVAD | 1 nM | |
| Necroptosis Inhibition | U937 cells + TNFα + zVAD | 4 nM |
Experimental Protocols
To validate the inhibitory activity of Necrostatin-2 racemate on RIPK1, a multi-faceted approach involving biochemical, cell-based, and in vivo assays is recommended.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the enzymatic activity of purified RIPK1 and its inhibition by the test compound.
Objective: To determine the direct inhibitory effect of Nec-2r on RIPK1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Test compounds (Nec-2r, Nec-1, GSK'963) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the compound solution.
-
Add 5 µL of a solution containing the substrate and ATP to each well.
-
To initiate the reaction, add 5 µL of the RIPK1 enzyme solution. The final reaction volume should be 15 µL.
-
Incubate the plate at room temperature for 1 hour.
-
To stop the kinase reaction and deplete the remaining ATP, add 15 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot for RIPK1 Phosphorylation
This cell-based assay assesses the ability of Nec-2r to inhibit the autophosphorylation of RIPK1 at Serine 166, a key marker of its activation.
Objective: To determine if Nec-2r inhibits RIPK1 activation in a cellular context.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium and supplements
-
TNFα, zVAD-fmk (pan-caspase inhibitor)
-
Test compounds (Nec-2r, Nec-1, GSK'963)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HT-29 or L929 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Induce necroptosis by treating the cells with TNFα (e.g., 20 ng/mL) and zVAD-fmk (e.g., 20 µM) for a specified time (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control like β-actin to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in a culture, which is an indicator of the protective effect of the inhibitor against necroptotic cell death.
Objective: To quantify the ability of Nec-2r to prevent necroptosis and maintain cell viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
L929 or U937 cells
-
Cell culture medium and supplements
-
TNFα, zVAD-fmk
-
Test compounds (Nec-2r, Nec-1, GSK'963)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.
-
Induce necroptosis by adding TNFα and zVAD-fmk.
-
Incubate the plate for 18-24 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the EC50 value.
In Vivo Model: TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)
This in vivo model assesses the efficacy of the inhibitor in a whole-animal system.
Objective: To evaluate the protective effect of Nec-2r against TNFα-induced systemic inflammation and lethality in mice.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNFα
-
zVAD-fmk
-
Test compounds formulated for in vivo administration (e.g., intraperitoneal injection)
-
Rectal thermometer
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
Administer the test compound (e.g., Nec-2r, Nec-1, GSK'963) or vehicle control to the mice via the chosen route (e.g., i.p. injection) at a predetermined time before the TNFα challenge.
-
Induce SIRS by injecting a lethal dose of TNFα and zVAD-fmk.
-
Monitor the core body temperature of the mice at regular intervals using a rectal thermometer. A drop in body temperature is an indicator of the inflammatory shock.
-
Record survival rates over a 24-48 hour period.
-
Compare the effects of the different inhibitors on preventing hypothermia and increasing survival.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Necrostatin 2 Racemate: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Necrostatin 2 racemate, also known as Necrostatin-1s (Nec-1s), has emerged as a cornerstone tool in the study of necroptosis, a form of regulated necrotic cell death. Its utility is intrinsically linked to its potency and selectivity as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic pathway. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by available experimental data and detailed methodologies.
High Selectivity Profile of this compound
This compound is a stable analog of Necrostatin-1, engineered to overcome the metabolic instability and off-target effects of its predecessor.[1] A pivotal study by Takahashi et al. demonstrated the remarkable selectivity of this compound.[2][3] In a comprehensive screening against a panel of 485 human kinases, this compound was found to be over 1000-fold more selective for RIPK1 than for any other kinase in the panel.[2][4] This high degree of selectivity is a critical attribute, minimizing the confounding effects of off-target inhibition and enabling more precise dissection of RIPK1-mediated signaling pathways.
Unlike the original Necrostatin-1, which also inhibits indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, this compound does not share this activity.[2][5] This further enhances its specificity as a research tool for investigating RIPK1-dependent processes.
While the comprehensive raw data from large-scale kinase panels is not publicly available in a tabulated format, the consistent reporting of its high selectivity underscores its value as a specific RIPK1 inhibitor. The following table summarizes the key inhibitory activities of this compound based on available literature.
| Target Kinase | Inhibitory Activity | Reference |
| RIPK1 | Potent Inhibition (IC50 ≈ 210 nM) | [1] |
| Other Kinases (Panel of 485) | >1000-fold less sensitive than RIPK1 | [2][4] |
| Indoleamine 2,3-dioxygenase (IDO) | No significant inhibition | [2][5] |
Signaling Pathway of Necroptosis Inhibition
This compound exerts its inhibitory effect by allosterically binding to a specific pocket on the RIPK1 kinase domain. This binding event locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.
Figure 1: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound on RIPK1 phosphorylation.
Experimental Protocols
The following section details a representative experimental protocol for assessing the cross-reactivity of a kinase inhibitor like this compound using a widely accepted biochemical assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Add 2 µl of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µl of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: A generalized workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.
Conclusion
This compound stands out as a highly selective inhibitor of RIPK1, a feature that is paramount for its use as a precise chemical probe in cell biology and drug discovery. While comprehensive quantitative data on its cross-reactivity with a wide array of kinases remains largely proprietary to the screening services that generated it, the available evidence strongly supports its characterization as a specific and potent tool for the investigation of RIPK1-mediated necroptosis. Researchers employing this compound can have a high degree of confidence that the observed effects are primarily due to the inhibition of RIPK1, particularly when used at appropriate concentrations. The provided experimental protocol offers a robust framework for independently verifying its activity and selectivity against other kinases of interest.
References
- 1. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Validating Necroptosis Inhibition: A Comparative Guide to Genetic Knockouts and Necrostatin-2 Racemate
For researchers, scientists, and drug development professionals, understanding the nuances of validating necroptosis inhibition is critical for advancing studies in inflammation, neurodegeneration, and cancer. This guide provides an objective comparison of two primary validation methods: genetic knockouts of key signaling proteins and the use of the chemical inhibitor, Necrostatin-2 racemate (Nec-1s).
Necroptosis is a form of regulated cell death that is implicated in a growing number of human diseases.[1] It is orchestrated by a signaling cascade involving several key proteins, primarily Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[1][2] Upon activation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[1][3] Activated MLKL then translocates to the plasma membrane, causing its rupture and subsequent cell death.[1][3] Validating the inhibition of this pathway is paramount for both basic research and the development of therapeutic interventions.
Genetic Knockouts: The Gold Standard for Specificity
Genetic knockout models, particularly those targeting Ripk3 or Mlkl, are considered the gold standard for validating the role of necroptosis in a given biological process. By permanently removing the gene encoding a key necroptotic protein, researchers can observe the specific consequences of its absence.
Advantages:
-
High Specificity: Genetic knockouts offer unparalleled specificity by eliminating the target protein entirely, minimizing the risk of off-target effects that can be associated with chemical inhibitors.[4]
-
Definitive Evidence: The resistance of knockout cells or animals to necroptotic stimuli provides strong evidence for the involvement of the targeted protein and the pathway in the observed phenotype.[2]
-
Long-term Studies: Knockout models are suitable for long-term in vivo studies to investigate the chronic effects of necroptosis inhibition.
Disadvantages:
-
Time and Cost: Generating knockout cell lines or animal models can be a time-consuming and expensive process.
-
Developmental Compensation: The permanent absence of a gene from the germline can sometimes lead to compensatory mechanisms during development, potentially masking the true function of the protein in adult tissues.
-
Lethality: Knockout of certain genes essential for development can be lethal, precluding the study of their function in adult organisms.[5]
Necrostatin-2 Racemate (Nec-1s): A Potent and Specific Chemical Inhibitor
Necrostatin-2 racemate (Nec-1s) is a potent and specific small molecule inhibitor of RIPK1 kinase activity.[6] By blocking the autophosphorylation of RIPK1, Nec-1s prevents the initial step in necrosome formation and subsequent necroptotic cell death.[6][7]
Advantages:
-
Rapid and Reversible Inhibition: Chemical inhibitors like Nec-1s allow for acute and reversible inhibition of protein function, enabling the study of the immediate effects of blocking necroptosis.
-
Dose-dependent Control: The degree of inhibition can be controlled by varying the concentration of the inhibitor.
-
Applicable to a Wide Range of Systems: Nec-1s can be used in various cell lines and in vivo models without the need for genetic modification.
Disadvantages:
-
Potential Off-target Effects: While Nec-1s is considered highly specific for RIPK1, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations.[4]
-
Pharmacokinetic Challenges: The in vivo efficacy of Nec-1s can be influenced by its pharmacokinetic properties, such as stability and bioavailability.
-
Incomplete Inhibition: Achieving complete inhibition of the target protein with a chemical inhibitor can be challenging.
Quantitative Comparison of Necroptosis Inhibition
The following table summarizes the key quantitative parameters for both genetic knockouts and Necrostatin-2 racemate in validating necroptosis inhibition.
| Parameter | Genetic Knockout (MLKL-/- or RIPK3-/-) | Necrostatin-2 Racemate (Nec-1s) |
| Mechanism of Action | Complete ablation of target protein expression | Inhibition of RIPK1 kinase activity[6] |
| Specificity | High, targets a single gene | High for RIPK1, but potential for off-targets[4] |
| Typical Efficacy | Complete resistance to necroptotic stimuli[2][8] | Dose-dependent inhibition of necroptosis |
| EC50/IC50 Values | Not Applicable | EC50: ~50 nM in FADD-deficient Jurkat T cells treated with TNF-α[7][9] IC50: ~206 nM in human Jurkat cells[6][10] IC50: 320 nM in human U937 cells[9] |
| Time to Effect | Permanent | Rapid (minutes to hours) |
| Reversibility | Irreversible | Reversible |
Experimental Protocols for Validating Necroptosis Inhibition
Accurate validation of necroptosis inhibition requires robust experimental protocols. Below are detailed methodologies for key assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of Necrostatin-2 racemate or vehicle (DMSO) for 1-2 hours. For genetic knockout validation, plate wild-type and knockout cells.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM), and a protein synthesis inhibitor (e.g., cycloheximide, 1 µg/mL).
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader. A decrease in luminescence indicates a loss of cell viability.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the phosphorylation of key necroptosis proteins, such as RIPK3 and MLKL, which is a hallmark of necroptosis activation.
-
Cell Lysis: After treatment to induce necroptosis, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) overnight at 4°C. Also, probe for total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-RIPK3 and p-MLKL bands in treated or knockout cells indicates inhibition of necroptosis.[11][12]
Immunoprecipitation of the Necrosome
This method is used to isolate the necrosome complex (RIPK1-RIPK3) to confirm its formation during necroptosis.
-
Cell Lysis: Lyse cells treated to induce necroptosis in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[13][14]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the proteins from the beads by boiling in SDS sample buffer and analyze the co-immunoprecipitated proteins by Western blotting using antibodies against RIPK1 and RIPK3. The presence of both proteins in the immunoprecipitate confirms necrosome formation.
Visualizing the Logic of Necroptosis Validation
The following diagrams illustrate the necroptosis signaling pathway and the experimental workflows used to validate its inhibition.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: Experimental workflow for validating necroptosis inhibition.
Caption: Logical comparison of validation methods.
Conclusion
References
- 1. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1-RIPK3-MLKL-dependent necrosis promotes the aging of mouse male reproductive system | eLife [elifesciences.org]
- 3. Ripoptosome & Necrosome antibody panels are launched - News - Company - arigo Biolaboratories [arigobio.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detecting Necroptosis in Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to the Efficacy of Necrostatin-2 Racemate in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Necrostatin-2 Racemate with Alternative Necroptosis Inhibitors, Supported by Experimental Data.
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including ischemic injury, neurodegenerative diseases, and inflammatory disorders. This has spurred the development of inhibitors targeting key mediators of this pathway, with Necrostatin-2 racemate (also known as Nec-1s) being a prominent example. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Necrostatin-2 racemate against other widely used necroptosis inhibitors, namely Necrostatin-1 and the RIPK3 inhibitor GSK'872.
Data Presentation: Quantitative Comparison of Necroptosis Inhibitors
The following table summarizes the in vitro potency of Necrostatin-2 racemate, Necrostatin-1, and GSK'872. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Assay Type | Cell Line | IC50/EC50 | Citation |
| Necrostatin-2 racemate (Nec-1s) | RIPK1 | TNF-α induced necroptosis | FADD-deficient Jurkat | IC50 = 0.206 µM | |
| RIPK1 | TNF-α induced necroptosis | - | EC50 = 50 nM | [1][2] | |
| Necrostatin-1 | RIPK1 | TNF-α induced necroptosis | 293T | EC50 = 490 nM | [3] |
| GSK'872 | RIPK3 | Kinase activity | Cell-free | IC50 = 1.3 nM | [4] |
| RIPK3 | TNF-α induced necroptosis | HT-29 | - | [4] | |
| RIPK3 | TNF-α induced necroptosis | 3T3-SA | - | [4] |
In Vivo Efficacy: A Look at Preclinical Models
Necrostatin-2 racemate has demonstrated significant efficacy in various animal models of disease:
-
Brain Injury: It has been shown to be effective in reducing brain injuries.[5]
-
Systemic Inflammatory Response Syndrome (SIRS): A dose of 6 mg/kg (i.v.) was protective against TNF-induced SIRS without the sensitizing effect observed with Necrostatin-1.[6][7]
-
Abdominal Aortic Aneurysm (AAA): At a dose of 1.6 mg/kg/day, it prevented angiotensin II-induced elastin degradation and aortic inflammation in a murine model.[7]
Comparatively, Necrostatin-1 has also shown neuroprotective and anti-inflammatory effects in a mouse model of Parkinson's disease.[5] GSK'872 has demonstrated neuroprotective effects in models of traumatic brain injury and Parkinson's disease.[8][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the necroptosis signaling pathway and a typical in vitro experimental workflow.
Caption: Necroptosis signaling pathway initiated by TNFR1.
Caption: A typical experimental workflow for in vitro efficacy testing.
Caption: Logical comparison of necroptosis inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Necroptosis Cell Viability Assay
This protocol outlines a common method for assessing the ability of a compound to inhibit necroptosis in a cell-based model.
1. Cell Seeding:
-
Culture FADD-deficient Jurkat T cells or another suitable cell line (e.g., HT-29) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
2. Compound Treatment:
-
Prepare a serial dilution of Necrostatin-2 racemate or other test compounds in the appropriate vehicle (e.g., DMSO).
-
Add the desired concentrations of the compounds to the wells. Include a vehicle-only control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
3. Necroptosis Induction:
-
Prepare a solution of the necroptosis-inducing agent. A common combination is TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to ensure the apoptotic pathway is blocked.
-
Add the inducing agent to all wells except for the untreated control wells.
4. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
5. Cell Viability Measurement:
-
Assess cell viability using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Follow the manufacturer's instructions for adding the reagent and measuring the luminescence signal with a plate reader.
6. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated, non-induced control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 or EC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
In Vitro RIPK1 Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of a compound on the kinase activity of RIPK1.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP.
-
Myelin Basic Protein (MBP) as a substrate.
-
Test compound (e.g., Necrostatin-2 racemate).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant RIPK1 enzyme, and the MBP substrate in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction for 30-60 minutes at 30°C.
3. Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the RIPK1 kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Ischemia-Reperfusion Injury (Hepatic)
This protocol provides a general framework for inducing hepatic ischemia-reperfusion injury in mice to evaluate the in vivo efficacy of necroptosis inhibitors.
1. Animal Preparation:
-
Use male C57BL/6 mice (8-12 weeks old).
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Maintain the body temperature at 37°C using a heating pad.
2. Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Induce partial warm ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver (approximately 70% of the liver). An atraumatic vascular clamp is used for this purpose.
-
The duration of ischemia is typically 60-90 minutes.
3. Drug Administration:
-
Administer Necrostatin-2 racemate or the vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time point before or after the ischemic period. The dosage will depend on the specific experimental design.
4. Reperfusion:
-
After the ischemic period, remove the clamp to initiate reperfusion.
-
Close the abdominal incision in two layers (peritoneum and skin) using sutures.
5. Post-Operative Care and Analysis:
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
At a specified time point after reperfusion (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood samples for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Harvest the liver tissue for histological analysis (e.g., H&E staining to assess the extent of necrosis) and molecular analysis (e.g., Western blotting for markers of necroptosis like phosphorylated MLKL).
6. Data Analysis:
-
Compare the serum ALT/AST levels and the extent of liver necrosis between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in these parameters in the treated group indicates a protective effect of the compound against ischemia-reperfusion injury.
This guide provides a foundational understanding of the comparative efficacy of Necrostatin-2 racemate. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and to consult the cited literature for further details. The continued investigation into necroptosis inhibitors holds significant promise for the development of novel therapeutics for a range of debilitating diseases.
References
- 1. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 releasing nanoparticles: In vitro and in vivo efficacy for supporting immunoisolated islet transplantation outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK'872 Improves Prognosis of Traumatic Brain Injury by Switching Receptor-Interacting Serine/Threonine-Protein Kinase 3-dependent Necroptosis to Cysteinyl Aspartate Specific Proteinase-8-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Necrostatin 2 Racemate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Necrostatin 2 racemate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and appropriate disposal of this compound, aligning with best practices in laboratory management and environmental responsibility.
Core Safety & Handling Information
This compound, a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), requires careful handling due to its potential hazards.[1][2][3][4] According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat, is mandatory when handling this compound.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 852391-15-2 | [1] |
| Molecular Formula | C13H12ClN3O2 | [2] |
| Molecular Weight | 277.7 g/mol | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The Safety Data Sheet explicitly states to "Dispose of contents/container to in accordance with local regulation" (P501).[1] The following procedure outlines the general steps a researcher should take:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific chemical waste disposal procedures. Always consult their guidelines before proceeding.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that have come into contact with the compound should be considered contaminated and disposed of as solid chemical waste.
-
Solutions: Solutions of this compound, for example, dissolved in DMSO, should be collected in a designated, labeled container for liquid chemical waste.[5][6] Do not pour down the drain. The container must be compatible with the solvent used.
-
-
Waste Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant"). Your EHS department will provide specific labeling requirements.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area, away from incompatible materials, until collection by EHS personnel. The storage area should be well-ventilated.[1]
-
Arrange for Pickup: Follow your institution's protocol for scheduling a chemical waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
